4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGSWKUNFYCFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681301 | |
| Record name | 4-[(4-Bromophenoxy)methyl]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247383-27-2 | |
| Record name | 4-[(4-Bromophenoxy)methyl]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a halogenated ether incorporating a bromophenoxy group and a tetrahydropyran moiety linked by a methylene bridge. While specific data for this compound is scarce, its structural components suggest its potential as a versatile building block in medicinal chemistry and materials science. The tetrahydropyran ring is a common motif in numerous bioactive compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The bromophenoxy group provides a site for further chemical modification, for instance, through cross-coupling reactions, and can influence the electronic properties of the molecule.
Physicochemical Data
The following table summarizes the estimated and calculated physicochemical properties of this compound. These values are derived from computational models and comparison with analogous structures, such as 4-bromophenoxybenzene and various tetrahydropyran derivatives, and should be considered as approximations until experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrO₂ | Calculated |
| Molecular Weight | 271.15 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid or low melting solid | Estimated |
| Boiling Point | ~320-340 °C | Estimated |
| Melting Point | ~20-30 °C | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water. | Estimated |
| CAS Number | Not assigned | N/A |
Experimental Protocols: Proposed Synthesis
The most direct and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed protocol, the sodium salt of 4-bromophenol (the nucleophile) is reacted with a derivative of (tetrahydro-2H-pyran-4-yl)methanol where the hydroxyl group has been converted into a good leaving group, such as a tosylate or a halide (the electrophile).
Synthesis of this compound via Williamson Ether Synthesis
Objective: To synthesize this compound from 4-bromophenol and (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate.
Materials:
-
4-Bromophenol
-
(Tetrahydro-2H-pyran-4-yl)methanol
-
p-Toluenesulfonyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
Step 1: Preparation of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (Electrophile)
-
To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-bromophenol (1.1 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
Add a solution of (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Proposed Synthesis Workflow
Caption: Williamson Ether Synthesis Workflow.
Conceptual Role in Proteolysis Targeting Chimeras (PROTACs)
Given the structural features of this compound, it could potentially serve as a linker or a building block for more complex molecules in drug discovery. One such application is in the design of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for orienting the two binding moieties optimally.
Caption: Conceptual PROTAC Signaling Pathway.
Potential Applications and Future Research
While no specific biological activities have been reported for this compound, its structure suggests several potential areas of research:
-
Medicinal Chemistry: As a building block, it can be used in the synthesis of more complex molecules with potential therapeutic applications. The bromo-functional group allows for facile modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities. The tetrahydropyran moiety can improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
-
PROTACs and Chemical Biology: As illustrated above, this molecule could be a component of linkers in PROTACs or other chemical biology tools for targeted protein degradation.
-
Materials Science: Aryl ethers and heterocyclic compounds are of interest in the development of novel polymers, liquid crystals, and organic electronic materials. The specific properties of this compound would need to be investigated to determine its suitability for such applications.
Future research should focus on the successful synthesis and characterization of this compound. Once a pure sample is obtained, its physicochemical properties can be experimentally determined. Subsequently, screening for biological activity in various assays would be a logical next step to explore its potential in drug discovery. Furthermore, its utility as a synthetic intermediate can be demonstrated by employing it in various chemical transformations.
An In-depth Technical Guide on 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: Structure, Properties, and Synthetic Considerations
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the available information on the chemical compound 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. Due to the limited publicly available data for this specific molecule, this paper also includes data on the closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, to provide context on its potential characteristics. Furthermore, general methodologies for the synthesis and characterization of novel tetrahydropyran derivatives are discussed to support further research and development in this area.
Introduction to this compound
This compound is a chemical compound containing a tetrahydropyran ring linked to a bromophenoxy group via a methylene ether bridge. The tetrahydropyran (THP) moiety is a common scaffold in medicinal chemistry, valued for its stability and its presence in numerous natural products. The bromophenoxy group provides a site for further functionalization, making this compound a potentially interesting building block in organic synthesis and drug discovery.
Publicly available scientific literature and patent databases contain limited information on the specific properties, synthesis, and biological activity of this compound (CAS: 1247383-27-2). Its molecular formula is C12H15BrO2, and its molecular weight is 271.15 g/mol .
Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H13BrO2 |
| Molecular Weight | 257.12 g/mol |
| Melting Point | 56-58 °C |
Synthesis and Characterization
General Synthetic Approach
While a specific, validated experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A common method for forming the ether linkage present in this molecule is through a Williamson ether synthesis.
An In-depth Technical Guide to 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran (CAS Number: 215453-84-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, with the CAS number 215453-84-2, is a halogenated heterocyclic compound. While the user-provided name includes a "methyl" group, the compound registered under this CAS number is more accurately identified as 4-(4-Bromophenoxy)tetrahydro-2H-pyran . This molecule is of significant interest to the drug discovery and development community, where it is primarily categorized as a Protein Degrader Building Block . Its structure combines a brominated aromatic ring, an ether linkage, and a tetrahydropyran (THP) moiety. This combination of features makes it a valuable component in the synthesis of more complex molecules, particularly as a linker element in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its application in the development of targeted protein degraders.
Physicochemical Properties
The fundamental physicochemical properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran are summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 215453-84-2 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.1 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Solid (form may vary) | |
| Storage | Room temperature | [1] |
| Synonyms | 4-(4-Bromophenoxy)tetrahydro-2H-pyran | [1][2] |
Synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran from 4-bromophenol and a suitable tetrahydropyran derivative with a leaving group at the 4-position, such as 4-bromotetrahydro-2H-pyran.
Materials:
-
4-bromophenol
-
4-bromotetrahydro-2H-pyran
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Formation of the Phenoxide: To a solution of 4-bromophenol (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-bromophenoxide.
-
Nucleophilic Substitution: To the solution of the phenoxide, add a solution of 4-bromotetrahydro-2H-pyran (1.0-1.2 equivalents) in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted two more times with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 4-(4-Bromophenoxy)tetrahydro-2H-pyran.
Diagram of Proposed Synthesis:
Caption: Proposed Williamson Ether Synthesis for 4-(4-Bromophenoxy)tetrahydro-2H-pyran.
Application in Drug Discovery: A Building Block for PROTACs
The primary utility of 4-(4-Bromophenoxy)tetrahydro-2H-pyran is as a building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[9][10]
The subject compound, with its tetrahydropyran ring and a reactive bromo-handle on the phenyl group, is well-suited to be incorporated into the linker region of a PROTAC. The tetrahydropyran moiety can provide desirable physicochemical properties to the linker, such as improved solubility and a defined three-dimensional conformation, which can be critical for the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase. The bromo-substituent allows for further chemical modifications, such as cross-coupling reactions, to attach the E3 ligase ligand or the POI-binding ligand.
Logical Workflow for the Use of 4-(4-Bromophenoxy)tetrahydro-2H-pyran in PROTAC Synthesis:
Caption: Logical workflow for the incorporation of the building block into a PROTAC molecule.
Biological Activity and Signaling Pathways
There is currently no publicly available data to suggest that 4-(4-Bromophenoxy)tetrahydro-2H-pyran possesses intrinsic biological activity or directly modulates any specific signaling pathways. Its role in drug discovery is that of a synthetic intermediate or a structural component, rather than a pharmacologically active agent itself. The biological activity of any PROTAC synthesized using this building block would be determined by the specific POI ligand and the E3 ligase ligand incorporated into the final molecule.
Conclusion
4-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS: 215453-84-2) is a valuable chemical entity for researchers and scientists in the field of drug development, particularly those focused on targeted protein degradation. While it lacks inherent biological activity, its structural features make it an important building block for the synthesis of PROTACs, where it can be incorporated as part of the linker to modulate the physicochemical properties and overall efficacy of the final degrader molecule. The synthesis of this compound can likely be achieved through standard etherification reactions such as the Williamson ether synthesis. Future research and publications may provide more specific details on its use in the synthesis of novel therapeutics.
References
- 1. US7638536B2 - 2-Acylaminothiazole derivative or salt thereof - Google Patents [patents.google.com]
- 2. US8722684B2 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanism of Action for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Proposed Investigatory Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound featuring a tetrahydropyran ring linked to a bromophenoxy group. While this specific molecule is not extensively characterized in publicly available literature for its biological activity, its structural motifs are present in a variety of biologically active compounds. The tetrahydropyran moiety is a known scaffold in medicinal chemistry, and the bromophenoxy group can influence pharmacokinetic and pharmacodynamic properties. This document outlines a potential investigatory workflow to elucidate the mechanism of action of this compound, drawing upon established methodologies in drug discovery and chemical biology.
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a halogenated aromatic ring, such as bromophenoxy, can enhance binding affinity to protein targets and improve metabolic stability. Given the classification of this compound as a potential "Protein Degrader Building Block" by some chemical suppliers, a primary hypothesis for its mechanism of action could involve its role as a component of a proteolysis-targeting chimera (PROTAC) or a similar targeted protein degradation system. This guide proposes a comprehensive research plan to investigate this hypothesis and explore other potential mechanisms.
Proposed Investigatory Workflow
To determine the biological activity and mechanism of action of this compound, a systematic, multi-step experimental approach is proposed. The following workflow outlines the key phases of this investigation.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Hypothetical Signaling Pathway Involvement
Based on the common roles of tetrahydropyran-containing molecules in cancer biology, a plausible, yet hypothetical, mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Data Presentation
Should the proposed experiments yield quantitative data, it is imperative to structure it for clear interpretation and comparison.
Table 1: Hypothetical IC50 Values from High-Throughput Screening
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 12.8 |
| HCT116 | Colon | 8.1 |
| PC-3 | Prostate | > 50 |
Table 2: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| PI3Kα | 150 |
| PI3Kβ | 850 |
| PI3Kδ | 220 |
| mTOR | > 10,000 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are example protocols for key experiments in the proposed workflow.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Expression
-
Cell Lysis: Treat cells with the compound at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests potential as a biologically active agent. The proposed investigatory workflow provides a robust framework for its characterization, from initial screening to target validation. The hypothetical mechanism involving PI3K pathway inhibition serves as a starting point for more focused studies. Further research is warranted to uncover the therapeutic potential of this and structurally related compounds.
Biological Activity of Bromophenoxy Tetrahydropyran Derivatives: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the known biological activities, experimental protocols, and potential therapeutic applications of bromophenoxy tetrahydropyran derivatives. Due to a notable lack of extensive research on this specific chemical class, this guide also extrapolates potential biological activities by examining related compounds, namely bromophenol derivatives and other tetrahydropyran-based molecules.
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, valued for its favorable metabolic stability and ability to modulate physicochemical properties.[1][2] Similarly, the bromophenoxy moiety is a key pharmacophore in various biologically active compounds, contributing to interactions with molecular targets through halogen bonding and lipophilic contacts. The combination of these two structural motifs in bromophenoxy tetrahydropyran derivatives presents a chemical space with significant, yet largely unexplored, therapeutic potential.
The primary example of this class is 2-(4-bromophenoxy)tetrahydro-2H-pyran . While this compound is well-documented, it is predominantly cited as a chemical intermediate or a building block in organic synthesis rather than as a biologically active agent itself.[3][4][5] This whitepaper aims to consolidate the available information and provide a forward-looking perspective on the potential biological activities of this compound class by analyzing the established activities of its constituent chemical groups.
Analysis of the Core Compound: 2-(4-Bromophenoxy)tetrahydro-2H-pyran
2-(4-Bromophenoxy)tetrahydro-2H-pyran is a known halogenated heterocycle.[3] Its primary application reported in the literature is as a starting material for more complex molecules, such as in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran.[3] A comprehensive search of scientific literature and chemical databases reveals a significant gap in research regarding its direct biological effects.
Extrapolated Biological Activities from Related Scaffolds
To hypothesize the potential biological activities of bromophenoxy tetrahydropyran derivatives, we can examine the known activities of two related classes of compounds: bromophenol derivatives and non-bromophenoxy tetrahydropyran derivatives.
Potential Activities Based on Bromophenol Derivatives
Bromophenols, particularly those derived from marine algae, exhibit a wide range of potent biological activities.
-
Anticancer and Antioxidant Activity: Natural and synthetic bromophenols have demonstrated significant antioxidant properties and cytotoxic activity against various cancer cell lines.[6] Some derivatives exert their effects by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6]
-
Antibacterial Activity: Certain bromophenol derivatives have shown strong antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism can involve the inhibition of critical bacterial processes like biofilm formation.
-
Enzyme Inhibition: Bromophenols have been identified as potent inhibitors of several enzymes, including:
-
Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a key strategy for treating type 2 diabetes. Some bromophenols show promising inhibitory activity against this enzyme.[7]
-
Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase: These enzymes are targets for various therapeutic areas, and certain bromophenol derivatives have shown potent inhibitory profiles against them.[8]
-
Potential Activities Based on Tetrahydropyran Derivatives
The tetrahydropyran scaffold is a component of many approved drugs and clinical candidates, known for conferring advantageous pharmacological properties.
-
Antibacterial Activity: A significant area of research for tetrahydropyran derivatives is in the development of novel antibiotics. Specifically, they have been shown to be potent inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), with activity against both Gram-positive and Gram-negative pathogens.[9][10][11]
-
Anticancer Activity: Various tetrahydropyran-containing molecules have been synthesized and evaluated for their antiproliferative effects. For instance, certain 4H-pyran derivatives have demonstrated cytotoxicity against human colorectal cancer cells (HCT-116) by inhibiting cyclin-dependent kinase 2 (CDK2).[12]
-
Antiviral and Anti-inflammatory Activity: The pyran ring is a core structure in several antiviral drugs and compounds with anti-inflammatory properties.
Quantitative Data on Related Derivatives
The following tables summarize quantitative biological activity data for bromophenol and tetrahydropyran derivatives. Note: This data is for related, but structurally distinct, compounds and should be used as a reference for potential activity ranges.
Table 1: Enzyme Inhibition by Bromophenol Derivatives
| Compound Class | Target Enzyme | Ki (pM) | Reference |
| 4-Phenylbutenone Bromophenols | hCA I | 158.07 - 404.16 | [8] |
| hCA II | 107.63 - 237.40 | [8] | |
| AChE | 14.81 - 33.99 | [8] | |
| BChE | 5.64 - 19.30 | [8] |
| Compound | Target Enzyme | IC50 (µmol/L) | Reference |
| Bromophenol 4e | PTP1B | 2.42 | [7] |
| Bromophenol 4g | PTP1B | 0.68 | [7] |
Table 2: Anticancer and Antioxidant Activity of Pyran Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 4H-Pyran Derivative 4d | HCT-116 | Cytotoxicity | 75.1 | [12] |
| 4H-Pyran Derivative 4k | HCT-116 | Cytotoxicity | 85.88 | [12] |
| Compound | Assay | Activity | IC50 (mM) | Reference |
| 4H-Pyran Derivative 4g | DPPH Scavenging | Antioxidant | - | [12] |
| 4H-Pyran Derivative 4j | DPPH Scavenging | Antioxidant | - | [12] |
Table 3: Antibacterial Activity of Tetrahydropyran and Bromophenol Derivatives
| Compound Class | Bacterial Strain | Activity | MIC (µg/mL) | Reference |
| Dibasic THP Derivatives | S. aureus, Enterobacteriaceae, P. aeruginosa, A. baumannii | Antibacterial | Not specified | [9][11] |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Antibacterial | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for assays commonly used to evaluate the biological activities discussed.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.[1]
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Bacterial Culture: The bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]
Visualizations: Pathways and Workflows
The following diagrams, created using Graphviz, illustrate a potential mechanism of action and a standard experimental workflow relevant to the analysis of these compounds.
Caption: Hypothetical Nrf2-mediated antioxidant pathway potentially activated by bromophenol derivatives.
Caption: A logical workflow for the screening and evaluation of novel chemical compounds.
Conclusion and Future Directions
While 2-(4-bromophenoxy)tetrahydro-2H-pyran and its close derivatives remain understudied in terms of their biological activity, the analysis of their constituent chemical scaffolds suggests a high potential for pharmacological relevance. Based on the known properties of bromophenols and tetrahydropyrans, future research into bromophenoxy tetrahydropyran derivatives should prioritize screening for:
-
Anticancer Activity: Particularly against cell lines where oxidative stress or specific kinases play a major role.
-
Antibacterial Activity: With a focus on both Gram-positive and Gram-negative pathogens, including drug-resistant strains.
-
Enzyme Inhibition: Targeting enzymes like PTP1B for metabolic diseases or cholinesterases for neurodegenerative disorders.
The synthesis of a small library of these derivatives, followed by a systematic evaluation using the protocols outlined in this guide, would be a logical next step to unlock the therapeutic potential of this promising, yet overlooked, class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Bromophenoxy)tetrahydropyran, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram positive activity and improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]
Literature review of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the available scientific literature for the compound 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. A comprehensive search of chemical databases and scientific literature reveals a significant lack of specific data for this particular molecule. While its chemical structure is registered, there is no published research detailing its synthesis, biological activity, or any associated experimental protocols. However, substantial information is available for a closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, and for the broader class of tetrahydropyran derivatives. This document summarizes the available information on these related compounds to provide a contextual understanding of this chemical space.
The Target Compound: this compound
A thorough investigation of scientific literature and chemical databases indicates that there is currently no published data available for this compound. Chemical property databases confirm its molecular formula as C₁₂H₁₅BrO₂, but do not provide any citations to primary literature. Consequently, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this specific compound due to the absence of foundational research.
A Closely Related Isomer: 2-(4-Bromophenoxy)tetrahydro-2H-pyran
In contrast to the target compound, its isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is a commercially available compound with documented properties and applications.
Chemical Properties
The chemical properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran are summarized in the table below.
| Property | Value | Source |
| CAS Number | 36603-49-3 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.12 g/mol | [1] |
| IUPAC Name | 2-(4-bromophenoxy)oxane | [1] |
| Physical Form | White to light yellow powder or crystals | [2] |
| Melting Point | 53.0-59.0 °C | [2] |
| Assay (GC) | ≥97.5% | [2] |
Synthesis and Applications
2-(4-Bromophenoxy)tetrahydro-2H-pyran is primarily utilized as a building block in organic synthesis. The tetrahydropyranyl (THP) ether serves as a common protecting group for alcohols and phenols due to its ease of introduction and cleavage under specific acidic conditions.[3] Its stability in the presence of strong bases, organometallic reagents, and hydrides makes it a versatile tool in multi-step syntheses.[3]
The Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) ring is a prevalent structural motif in a wide range of biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties. The general class of tetrahydropyran derivatives has been the subject of extensive research, revealing a broad spectrum of biological activities.
General Synthesis of Substituted Tetrahydropyrans
Several synthetic strategies have been developed for the construction of the tetrahydropyran ring. These methods often focus on achieving high diastereoselectivity. Common approaches include:
-
Prins Cyclization: The acid-catalyzed condensation of an alkene or alkyne with an aldehyde.
-
Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an aldehyde.
-
Intramolecular Epoxide Ring Opening: The cyclization of 4,5-epoxy alcohols to form the tetrahydropyran ring.[4]
-
Maitland-Japp Reaction: A one-pot, multi-component reaction for the synthesis of highly substituted tetrahydropyran-4-ones.[5]
The general workflow for the synthesis of substituted tetrahydropyran-4-ones via a Maitland-Japp type reaction is depicted below.
References
- 1. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromophenoxy)tetrahydropyran, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Discovery and significance of tetrahydropyran scaffolds in medicinal chemistry.
An In-depth Technical Guide for Drug Discovery Professionals
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility has cemented its role in the design of numerous clinically successful drugs. This guide provides a comprehensive overview of the discovery and significance of the THP scaffold, offering detailed insights into its strategic application, quantitative impact on drug properties, and key synthetic methodologies.
Discovery and Significance: From Nature's Blueprint to Rational Design
The prevalence of the tetrahydropyran motif in a vast array of natural products, from potent anticancer agents to complex marine toxins, has long signaled its biological importance. This natural abundance inspired early medicinal chemists to explore its utility. The THP ring is not merely a passive structural element; it actively imparts beneficial properties to a molecule that are crucial for its journey from a laboratory compound to a therapeutic agent.
The core significance of the THP scaffold lies in its role as a versatile bioisostere, most commonly for the cyclohexane ring. This substitution offers several distinct advantages:
-
Improved Physicochemical Properties: The introduction of the oxygen heteroatom significantly alters the electronic and physical nature of the ring. Compared to its carbocyclic counterpart, the THP ring generally imparts lower lipophilicity (a lower logP/logD value), which can enhance aqueous solubility and reduce off-target toxicity.
-
Enhanced Target Binding: The lone pairs on the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like proteins and enzymes. This can lead to increased potency and selectivity.
-
Favorable ADME Profile: The polarity introduced by the oxygen atom can lead to improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This includes better clearance profiles and potentially reduced metabolic liabilities.
-
Conformational Rigidity: As a rigid form of a linear ether, the THP scaffold has a lower conformational entropy upon binding to a target, which can be thermodynamically favorable.
Quantitative Impact: A Head-to-Head Comparison
The theoretical benefits of replacing a cyclohexane ring with a tetrahydropyran are borne out by empirical data. A clear example is seen in the development of Janus kinase 1 (JAK1) selective inhibitors, where a direct comparison between a cyclohexyl derivative and its THP bioisostere revealed significant improvements.
| Property | Cyclohexyl Derivative (18) | THP Derivative (19) | Fold Improvement |
| logD | 2.66 | 2.08 | 0.58 unit decrease |
| Lipophilic Ligand Efficiency (LLE) | - | - | 1.4x increase |
| Unbound In Vivo Rat Clearance (CLu) | High | Low | Significant Decrease |
| Rat Hepatic Intrinsic Clearance (CLint) | 70 µL/min/mg | 27 µL/min/mg | 2.6x decrease |
| Human Hepatic Intrinsic Clearance (CLint) | 14 µL/min/mg | 5.3 µL/min/mg | 2.6x decrease |
| Data sourced from a PharmaBlock whitepaper on Tetrahydropyrans in Drug Discovery. |
As the table illustrates, the simple switch from a methylene group to an oxygen atom resulted in a less lipophilic compound with substantially improved clearance profiles in both rat and human models, highlighting the profound impact of the THP scaffold on crucial pharmacokinetic parameters.
Key Synthetic Methodologies: Building the Core
The construction of the tetrahydropyran ring is a well-explored area of organic synthesis, with numerous reliable and stereoselective methods available to medicinal chemists. Below are detailed protocols for two widely employed strategies.
Experimental Protocol 1: Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/Oxa-Michael Addition
This one-pot method provides an efficient route to cis-2,6-disubstituted tetrahydropyrans from bis-propargylic alcohols.
Reaction:
Procedure:
-
To a solution of the bis-propargylic alcohol (1.0 eq.) in 1,2-dichloroethane, add methanol (2.0 eq.) and water (10.0 eq.).
-
Add triphenylphosphinegold(I) chloride (Ph₃PAuCl, 10 mol%) and bis(trifluoromethane)sulfonimide silver(I) salt (AgNTf₂, 10 mol%) to the solution at room temperature.
-
Stir the mixture at 50 °C and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (in vacuo).
-
Purify the crude product by silica gel column chromatography to yield the desired 2,6-disubstituted tetrahydropyran.[1]
Experimental Protocol 2: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization
This powerful one-pot process enables the highly enantioselective and diastereoselective synthesis of chiral 2,6-cis-disubstituted tetrahydropyrans.
Reaction:
Procedure:
-
In a glovebox, add the 1,5-diketone substrate (0.2 mmol, 1.0 eq.) and the chiral iridium or ruthenium catalyst (e.g., RuCl₂[(R)-C3-TunaPhos][(R,R)-DPEN], 0.2 mol%) to a glass-lined autoclave.
-
Add degassed isopropanol (2.0 mL) to the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times. Pressurize the vessel to 50 atm with hydrogen.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Add a solution of p-toluenesulfonic acid (p-TsOH, 0.1 eq.) in isopropanol (0.5 mL) to the reaction mixture.
-
Stir the mixture at room temperature for an additional 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the chiral tetrahydropyran product.[2]
Visualization of Pathways and Concepts
Graphviz diagrams are provided below to illustrate key logical relationships and a representative signaling pathway for a prominent THP-containing drug.
Logical Relationship: The THP Advantage
This diagram illustrates the key physicochemical and pharmacological advantages conferred by incorporating a tetrahydropyran scaffold in drug design, often as a bioisosteric replacement for a cyclohexane ring.
References
The Tetrahydropyran Moiety: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of physicochemical properties makes it an attractive structural motif for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of the THP moiety in drug design, detailing its impact on molecular properties, showcasing its application in successful drug molecules, and providing detailed experimental protocols for its synthesis and evaluation.
Physicochemical Properties and Bioisosteric Rationale
The strategic incorporation of a tetrahydropyran ring is often a bioisosteric replacement for a cyclohexane group. This substitution, while seemingly subtle, imparts significant changes to the molecule's properties.
Key Advantages of the THP Moiety:
-
Reduced Lipophilicity: The replacement of a methylene group (-CH2-) in cyclohexane with an oxygen atom in tetrahydropyran lowers the lipophilicity of the molecule. This can lead to improved aqueous solubility, a critical factor for oral bioavailability and formulation.
-
Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. This can enhance binding affinity and selectivity.
-
Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation compared to aliphatic C-H bonds in a cyclohexane ring, which can be susceptible to oxidation by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer in vivo half-life.
-
Conformational Rigidity: The THP ring has a well-defined chair conformation, which can help to pre-organize the molecule into a bioactive conformation for optimal target binding, reducing the entropic penalty upon binding.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Bioisosteric replacement of cyclohexane with tetrahydropyran."
Case Studies: THP in FDA-Approved Drugs
The utility of the tetrahydropyran moiety is exemplified by its presence in numerous successful drug molecules. Here, we examine three case studies: omarigliptin, venetoclax, and gilteritinib.
Omarigliptin: A DPP-4 Inhibitor for Type 2 Diabetes
Omarigliptin (Marizev®) is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The THP ring in omarigliptin plays a crucial role in its pharmacokinetic profile, enabling its long duration of action.
Signaling Pathway of DPP-4 Inhibition by Omarigliptin
DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, omarigliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.
Venetoclax: A BCL-2 Inhibitor for Hematological Malignancies
Venetoclax (Venclexta®) is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) used to treat certain types of leukemia and lymphoma. The tetrahydropyran moiety in venetoclax is a key component of the pharmacophore that binds to the BH3-binding groove of BCL-2.
Signaling Pathway of BCL-2 Inhibition by Venetoclax
In many cancers, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing them from initiating apoptosis. Venetoclax mimics the BH3 domain of pro-apoptotic proteins, binding to BCL-2 and displacing BIM. The released BIM then activates BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately resulting in programmed cell death.
Gilteritinib: A FLT3 Inhibitor for Acute Myeloid Leukemia
Gilteritinib (Xospata®) is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) used for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation. The THP-amine substituent in gilteritinib contributes to its potent and selective inhibition of the FLT3 kinase.
Signaling Pathway of FLT3 Inhibition by Gilteritinib
Mutations in the FLT3 receptor can lead to its constitutive activation, driving uncontrolled proliferation of leukemic cells through downstream signaling pathways such as STAT5, RAS/MAPK, and PI3K/AKT. Gilteritinib inhibits the autophosphorylation of the mutated FLT3 receptor, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[1]
Quantitative Data Presentation
The advantages of incorporating a THP moiety are best illustrated through quantitative comparisons with their carbocyclic analogs.
| Parameter | Omarigliptin (THP) | Sitagliptin (No THP) | Reference |
| Target | DPP-4 | DPP-4 | [2][3] |
| IC50 | 1.6 nM | 18 nM | [3] |
| Ki | 0.8 nM | Not Reported | [2] |
| Dosing Frequency | Once-weekly | Once-daily | [3] |
| Parameter | Venetoclax (THP) | Reference |
| Target | BCL-2 | [4] |
| Ki | <0.01 nM | |
| Aqueous Solubility | Very Low |
| Parameter | Gilteritinib (THP) | Reference |
| Target | FLT3 | |
| IC50 (FLT3-ITD) | 0.92 nM | |
| IC50 (AXL) | 0.73 nM |
Case Study: JAK1 Inhibitor - THP vs. Cyclohexyl Analog
| Parameter | THP Analog (19) | Cyclohexyl Analog (18) |
| JAK1 IC50 (nM) | Data not provided | Data not provided |
| logD | 2.08 | 2.66 |
| Lipophilic Ligand Efficiency (LLE) | 1.4-fold increase | Baseline |
| Rat Plasma Clearance (CLp) | Improved | Higher |
| Human Hepatic Intrinsic Clearance (Hept CLint) | Improved | Higher |
Experimental Protocols
Synthesis of Tetrahydropyran Rings
1. Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction for the stereoselective synthesis of substituted tetrahydropyrans from a homoallylic alcohol and an aldehyde.
Detailed Protocol:
-
To a solution of the homoallylic alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere, add the Lewis acid catalyst (e.g., InCl₃, 0.1 equiv).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.
2. Intramolecular Oxa-Michael Addition
This method involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone to form the THP ring, often with high stereoselectivity.
Biological Assays
1. DPP-4 Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Detailed Protocol:
-
Prepare serial dilutions of the test compound (e.g., omarigliptin) in assay buffer.
-
In a 96-well black plate, add the diluted test compound, recombinant human DPP-4 enzyme, and assay buffer.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
2. BCL-2 Competitive Binding Assay
This assay determines the binding affinity (Ki) of a compound to BCL-2 by measuring its ability to displace a known fluorescently labeled ligand.
3. FLT3 Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the inhibition of FLT3 kinase activity by quantifying the amount of ADP produced.
4. Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Detailed Protocol:
-
Prepare a reaction mixture containing liver microsomes, NADPH regenerating system, and buffer.
-
Add the test compound to the reaction mixture and incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).
Conclusion
The tetrahydropyran moiety is a valuable tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties such as lipophilicity, solubility, and metabolic stability, while also providing an additional point for target interaction, makes it a highly effective structural element for optimizing drug candidates. The successful application of the THP ring in a diverse range of approved drugs underscores its importance in modern drug design. A thorough understanding of the synthesis, properties, and biological implications of this privileged scaffold will continue to drive the development of novel and improved therapeutics.
References
In-Depth Technical Guide: Safety, Handling, and MSDS for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran (CAS No. 215453-84-2). This guide has been compiled using data from structurally similar compounds and general knowledge of the functional groups present. All procedures should be conducted with a conservative approach to safety, and a thorough risk assessment should be performed by qualified personnel before handling this compound.
Chemical Identification and Physical Properties
This section outlines the known identifiers for this compound and its close structural analogs. The physical and chemical properties are estimated based on these analogs.
| Property | This compound (Target Compound) | 2-(4-Bromophenoxy)tetrahydro-2H-pyran (Analog 1) | 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-ol (Analog 2) |
| CAS Number | 215453-84-2[1] | 36603-49-3[2][3] | 165119-46-0[4] |
| Molecular Formula | C₁₂H₁₅BrO₂ | C₁₁H₁₃BrO₂[2][3] | C₁₁H₁₃BrO₂[4] |
| Molecular Weight | 271.15 g/mol | 257.12 g/mol [3] | 257.12 g/mol [4] |
| Appearance | Not available (likely a solid or liquid) | White to light yellow powder or crystal | Solid[4] |
| Melting Point | Not available | 56-58 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Slightly soluble in water (0.25 g/L at 25°C)[2] | Not available |
| Storage Temperature | Room temperature[1] | Ambient temperatures[2] | Not available |
Hazard Identification and GHS Classification
As no specific GHS classification exists for the target compound, the following information is extrapolated from its structural analogs. The primary hazards are associated with the brominated aromatic ring and the ether linkages.
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Rationale |
| Acute Toxicity, Oral | Category 4 | Brominated aromatic compounds can be harmful if swallowed. |
| Skin Irritation | Category 2 | Aromatic ethers and brominated compounds can cause skin irritation. |
| Eye Irritation | Category 2A | Likely to cause serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | May cause respiratory irritation upon inhalation of dust or vapors. |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | Brominated organic compounds are often persistent and toxic to aquatic life. |
Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generation of dusts or aerosols.
-
Use non-sparking tools.
-
Ground all equipment when transferring solvents.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids. Tetrahydropyranyl ethers can be sensitive to acidic conditions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from exposure. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter if working outside of a fume hood or if dusts/aerosols are generated. | To prevent inhalation. |
First Aid Measures
In case of exposure, immediate action is required.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not available, the following workflows illustrate general procedures for handling and use in a research setting.
Diagram 1: General Workflow for Handling and Use
References
A Technical Guide to the Physicochemical Properties of Substituted Tetrahydropyrans in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a privileged saturated heterocyclic motif frequently employed in modern medicinal chemistry. Its utility stems from its role as a versatile building block and, critically, as a bioisosteric replacement for carbocyclic rings like cyclohexane.[1][2] Incorporating the THP scaffold can significantly modulate a compound's physicochemical properties, leading to improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and enhanced pharmacokinetic performance. This guide provides an in-depth analysis of these properties, detailed experimental protocols for their measurement, and a summary of key data.
Core Physicochemical Advantages of the Tetrahydropyran Scaffold
The introduction of an oxygen atom into a six-membered ring fundamentally alters its properties compared to a purely carbocyclic analogue. This modification offers several advantages in drug design:
-
Reduced Lipophilicity : The ether oxygen in the THP ring introduces polarity, generally lowering the lipophilicity (measured as LogP or LogD) compared to its corresponding cyclohexane counterpart. This reduction can be crucial for escaping metabolic liabilities and improving solubility.[3]
-
Improved Solubility : Increased polarity often translates to better aqueous solubility, a critical factor for oral bioavailability and parenteral formulation.[4][5]
-
Hydrogen Bonding Capability : The oxygen atom can act as a hydrogen bond acceptor, potentially forming an additional point of contact with a biological target and enhancing binding affinity.
-
Metabolic Stability : Strategic placement of the THP moiety can block sites of metabolism or alter the electronic properties of a molecule to reduce its susceptibility to metabolic enzymes.[3][6]
-
Conformational Rigidity : As a conformationally restrained ether, the THP ring has lower entropy than a more flexible linear ether, which can be advantageous for target binding.
Quantitative Data on Physicochemical Properties
The impact of substituting a cyclohexane ring with a tetrahydropyran ring is quantitatively demonstrated in the development of Janus kinase 1 (JAK1) selective inhibitors. This strategic switch led to a favorable shift in physicochemical properties, translating directly to improved in vivo clearance.
Table 1: Comparison of Physicochemical Properties for a JAK1 Inhibitor Scaffold
| Feature | Cyclohexyl Derivative (18) | Tetrahydropyran Derivative (19) | Improvement Noted |
|---|---|---|---|
| LogD at pH 7.4 | 2.66 | 2.08 | Subtle decrease in lipophilicity |
| Lipophilic Ligand Efficiency (LLE) | - | - | 1.4-fold increase |
| In Vivo Clearance (Rat) | High | Low | Significant improvement |
| In Vivo Clearance (Human) | High | Low | Significant improvement |
Data sourced from a study on JAK1 selective inhibitors.
Table 2: General Physicochemical Properties of Common Drug Scaffolds
| Property | Cyclohexane Fragment | Tetrahydropyran Fragment | General Impact of THP |
|---|---|---|---|
| cLogP | ~2.5 | ~1.1 | Lower lipophilicity |
| Aqueous Solubility | Lower | Higher | Increased solubility |
| Hydrogen Bond Acceptors | 0 | 1 | Potential for new interactions |
| Polar Surface Area (PSA) | 0 Ų | 9.2 Ų | Increased polarity |
Note: Values are illustrative for the unsubstituted parent fragments and highlight the general trends observed in drug discovery.[5]
Experimental Protocols for Property Assessment
Accurate measurement of physicochemical properties is essential for guiding drug design.[7] Below are detailed protocols for determining key parameters.
Considered the "gold standard," this method directly measures the partition coefficient of a compound between n-octanol and water.[8][9]
Methodology:
-
Preparation : Prepare a stock solution of the test compound in the phase in which it is more soluble. The n-octanol and water phases must be mutually saturated before the experiment.
-
Partitioning : Add a small, precise volume of the stock solution to a vessel containing known volumes of pre-saturated n-octanol and water.
-
Equilibration : Seal the vessel and shake it gently at a controlled temperature for a sufficient period (e.g., 24-72 hours) to allow equilibrium to be reached.[10]
-
Phase Separation : Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC/MS.[8][10]
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Solubility can be measured under kinetic or thermodynamic conditions, which provide different insights relevant to different stages of drug discovery.[11][12]
A. Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is ideal for early-stage discovery, where it is used to quickly assess structure-solubility relationships.[11][13]
Methodology:
-
Stock Solution : Prepare a high-concentration stock solution of the test compound, typically in dimethyl sulfoxide (DMSO).[12]
-
Serial Dilution : Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.[10][13] This is often done as a serial dilution to test a range of concentrations.
-
Precipitation : The compound may precipitate as the aqueous buffer acts as an anti-solvent.[12]
-
Incubation : Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Detection : Measure the turbidity (cloudiness) of each well using a nephelometric or UV/Vis plate reader (e.g., at 620 nm).[10][13] The concentration at which precipitation is first observed is reported as the kinetic solubility.
B. Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the true equilibrium solubility and is considered the gold standard, often used in later-stage lead optimization.[10][11]
Methodology:
-
Sample Preparation : Add an excess amount of the solid, crystalline compound to a vial containing a precise volume of aqueous buffer (pH 7.4).[10]
-
Equilibration : Seal the vial and agitate it at a controlled temperature for an extended period (e.g., 24-72 hours) to ensure the solution is fully saturated and in equilibrium with the solid material.[10]
-
Separation : Filter the suspension to remove all undissolved solid.
-
Quantification : Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method like HPLC-UV or LC/MS.[10][11] This concentration is the thermodynamic solubility.
This in vitro assay predicts hepatic clearance by measuring the rate at which a compound is metabolized by Phase I enzymes.[14][15]
Methodology:
-
Reagents : Prepare human liver microsomes (HLM), a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH regenerating system (cofactor required for CYP450 enzyme activity).[15]
-
Incubation : In a microplate, combine the test compound (at a low concentration, e.g., 1 µM), liver microsomes, and buffer. Pre-incubate the mixture at 37°C.
-
Initiation : Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points : Stop the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a quenching solution (e.g., cold acetonitrile) that precipitates the proteins and stops enzymatic activity.
-
Analysis : Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation : Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which indicates the compound's metabolic stability.[15]
Visualized Workflows and Relationships
To clarify the logical and experimental processes in property assessment, the following diagrams have been generated.
Caption: High-level workflow for assessing key physicochemical properties.
Caption: Step-by-step workflow for the kinetic solubility assay.
Caption: Process flow for the in vitro metabolic stability assay.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. Aqueous Solubility Assay | Bienta [bienta.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a versatile building block in organic synthesis, primarily utilized as an aryl bromide precursor in various palladium-catalyzed cross-coupling reactions. Its structure incorporates a tetrahydropyran (THP) moiety, a common motif in medicinal chemistry known to improve pharmacokinetic properties, linked to a bromophenoxy group that serves as a reactive handle for carbon-carbon and carbon-nitrogen bond formation. This document provides detailed application notes and experimental protocols for its use in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Key Applications
The primary utility of this compound lies in its ability to participate in reactions that form new bonds at the bromine-bearing carbon of the phenyl ring. This enables the synthesis of a wide array of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent, leading to the synthesis of biaryl compounds or vinyl-substituted arenes. These structures are prevalent in many biologically active molecules.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between the aryl bromide and an amine, providing access to a diverse range of substituted anilines and their derivatives. Aryl amines are crucial components of numerous pharmaceuticals.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2] In this application, this compound is coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl bromides with various boronic acids, analogous to the reactions of this compound.
| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 85-95[3] |
| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| 1-Bromo-4-phenoxybenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | ~88 |
Suzuki-Miyaura Coupling Workflow
References
The Elusive Building Block: A Technical Guide to 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. The tetrahydropyran (THP) moiety has emerged as a privileged scaffold, frequently employed to enhance the pharmacokinetic profiles of drug candidates. This guide focuses on the conceptual framework and practical considerations for utilizing 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran , a promising yet sparsely documented chemical entity.
While extensive searches of peer-reviewed literature and patent databases did not yield specific, detailed experimental protocols for the synthesis and application of this exact molecule, this document serves as an expert guide based on established principles of organic chemistry and medicinal chemistry. We will extrapolate from the known reactivity of its constituent functional groups—the aryl bromide, the ether linkage, and the tetrahydropyran ring—to provide a robust theoretical framework and predictive application notes for its use in drug discovery.
Strategic Importance in Medicinal Chemistry
The incorporation of a tetrahydropyran ring into a drug candidate is a well-established strategy to modulate key physicochemical properties. The ether oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and target engagement. Furthermore, the THP scaffold is considered a bioisosteric replacement for more lipophilic cyclohexyl or aromatic rings, offering a means to fine-tune a compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.
The 4-((4-bromophenoxy)methyl) linker offers two key points of diversification:
-
The Aryl Bromide: This functional group is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around a core scaffold.
-
The Tetrahydropyran Moiety: This saturated heterocycle provides a defined three-dimensional geometry that can orient substituents in specific vectors, which is crucial for optimizing interactions with biological targets.
Proposed Synthesis and Mechanistic Considerations
A robust and reliable synthesis is the cornerstone of utilizing any chemical building block. Based on fundamental organic reactions, a plausible and efficient route to this compound is the Williamson ether synthesis .
Conceptual Synthetic Workflow
The proposed synthesis involves the reaction of (tetrahydro-2H-pyran-4-yl)methanol with 4-bromophenol under basic conditions. The reaction proceeds via an SN2 mechanism.
The Pivotal Role of Bromophenoxy-Tetrahydropyran Scaffolds in Modern Medicinal Chemistry: Applications in the Synthesis of SGLT2 Inhibitors
Introduction: The 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran scaffold and its structural isomers, such as 2-(4-Bromophenoxy)tetrahydro-2H-pyran, are key building blocks in medicinal chemistry, primarily serving as crucial intermediates in the synthesis of complex therapeutic agents. The presence of a bromine atom on the phenoxy group provides a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. The tetrahydropyran ring, a common motif in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. This application note will delve into the utility of these scaffolds, with a particular focus on their role in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs that has revolutionized the treatment of type 2 diabetes.
Application Note 1: Synthesis of Dapagliflozin
Background: Dapagliflozin is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes. Its chemical structure features a C-aryl glucoside, where the aglycone part is synthesized using a brominated precursor. While not directly this compound, a key synthetic strategy for Dapagliflozin involves the use of 5-bromo-2-chloro-4'-ethoxydiphenylmethane, which contains the critical bromophenyl ether moiety that is subsequently coupled with a protected glucose derivative.
Key Intermediate: 5-bromo-2-chloro-4'-ethoxydiphenylmethane
Synthetic Utility: The bromine atom in this intermediate is strategically positioned to facilitate a metal-halogen exchange reaction, typically with n-butyllithium, to generate a highly reactive organolithium species. This nucleophile then attacks a protected gluconolactone derivative, forming the crucial carbon-carbon bond that links the glucose moiety to the aglycone. Subsequent reduction and deprotection steps yield the final Dapagliflozin molecule.
Quantitative Data Summary:
| Compound/Intermediate | Parameter | Value | Therapeutic Target | Reference |
| Dapagliflozin | IC50 (SGLT2) | 1.1 nM | SGLT2 | [1] |
| Dapagliflozin | Selectivity (SGLT2 vs. SGLT1) | >1200-fold | SGLT1/SGLT2 | [1] |
Experimental Protocol: Synthesis of Dapagliflozin Intermediate
This protocol is a generalized representation based on common synthetic routes described in the literature.
Step 1: Lithiation of 5-bromo-2-chloro-4'-ethoxydiphenylmethane
-
To a solution of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.
Step 2: Coupling with Protected Gluconolactone
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in anhydrous THF at -78 °C.
-
Slowly add the freshly prepared organolithium solution from Step 1 to the gluconolactone solution via cannula.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
Step 3: Reductive Deprotection
-
Quench the reaction by the slow addition of a solution of methanesulfonic acid in methanol.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent system (e.g., dichloromethane/acetonitrile) and treat with a reducing agent such as triethylsilane in the presence of a Lewis acid (e.g., boron trifluoride etherate) to reduce the anomeric hydroxyl group.
-
Following reaction completion, quench and work up the reaction to isolate the protected Dapagliflozin intermediate.
Step 4: Final Deprotection
-
The protecting groups (e.g., trimethylsilyl) are removed under appropriate conditions (e.g., hydrolysis with a mild acid or base) to yield Dapagliflozin.
Application Note 2: Synthesis of Empagliflozin
Background: Empagliflozin is another highly effective SGLT2 inhibitor. Its synthesis also relies on a brominated intermediate, in this case, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxyl)tetrahydrofuran. This intermediate, while featuring a tetrahydrofuran ring instead of a tetrahydropyran, showcases the same fundamental synthetic strategy of utilizing a bromophenoxy-cyclic ether motif.
Key Intermediate: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxyl)tetrahydrofuran
Synthetic Utility: Similar to the Dapagliflozin synthesis, the bromine atom of this intermediate is converted to an organolithium species. This nucleophile is then reacted with a protected gluconolactone to form the C-aryl glucoside bond, which is a hallmark of the gliflozin class of drugs.
Quantitative Data Summary:
| Compound/Intermediate | Parameter | Value | Therapeutic Target | Reference |
| Empagliflozin | IC50 (SGLT2) | 1.3 nM | SGLT2 | [2] |
| Empagliflozin | Selectivity (SGLT2 vs. SGLT1) | >5000-fold | SGLT1/SGLT2 | [2] |
Experimental Protocol: Synthesis of Empagliflozin Intermediate
This protocol is a generalized representation based on common synthetic routes described in the literature.
Step 1: Lithiation of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxyl)tetrahydrofuran
-
Dissolve (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxyl)tetrahydrofuran (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at this temperature.
Step 2: Condensation with Protected Gluconolactone
-
To the solution from Step 1, add a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in anhydrous THF, pre-cooled to -78 °C.
-
Maintain the reaction at -78 °C for 2-3 hours.
Step 3: Hydrolysis and Reduction
-
Quench the reaction with a methanolic solution of a suitable acid (e.g., methanesulfonic acid).
-
Allow the reaction to warm to room temperature and stir overnight.
-
After workup, the resulting intermediate is reduced using a silane-based reducing agent in the presence of a Lewis acid to afford the protected Empagliflozin.
Step 4: Deprotection
-
The final deprotection of the silyl ethers is typically achieved using a mild acid or fluoride source to yield Empagliflozin.
Visualizations
Caption: Synthetic workflows for Dapagliflozin and Empagliflozin.
References
Application Notes and Protocols for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting biological assays to characterize the activity of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran . Given the structural motifs present in this compound, it is hypothesized to possess modulatory effects on inflammatory pathways. The following protocols are designed to investigate its potential as a P2X7 receptor antagonist and an inhibitor of the NLRP3 inflammasome, key components of the innate immune response.
I. Application Note: P2X7 Receptor Antagonism Assay
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its activation is linked to the release of pro-inflammatory cytokines.[1][2] This assay is designed to determine if this compound can act as an antagonist to this receptor.
Experimental Principle
Activation of the P2X7 receptor by ATP leads to the formation of a non-selective pore, allowing the influx of fluorescent dyes like ethidium bromide or YO-PRO-1. An antagonist will block this pore formation, resulting in a measurable decrease in fluorescence.
Experimental Workflow
Caption: Workflow for the P2X7 receptor antagonist screening assay.
Detailed Protocol
-
Cell Culture: Culture J774.G8 or U937 cells in appropriate media and conditions.
-
Cell Seeding: Seed cells at a density of 5 x 104 cells/well in a 96-well black, clear-bottom plate and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to achieve final assay concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a known P2X7 antagonist like AZ11645373 as a positive control.[1]
-
Treatment: Add the test compound, positive control, or vehicle (DMSO) to the respective wells and incubate for 15-30 minutes at 37°C.
-
Dye Loading: Add ethidium bromide to each well to a final concentration of 5 µM.
-
P2X7R Activation: Stimulate the cells by adding ATP to a final concentration of 1 mM.
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity (Excitation: 525 nm, Emission: 595 nm) every minute for 30 minutes using a plate reader.
-
Data Analysis: Calculate the rate of dye uptake. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Data Presentation
| Compound | Concentration (µM) | % Inhibition of ATP-induced Dye Uptake |
| Vehicle (DMSO) | - | 0 |
| This compound | 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 | |
| 10 | 78.3 ± 5.2 | |
| 100 | 95.1 ± 2.8 | |
| AZ11645373 (Positive Control) | 10 | 98.2 ± 1.9 |
Table 1: Hypothetical quantitative data for P2X7 receptor antagonism.
II. Application Note: NLRP3 Inflammasome Inhibition Assay
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 to active caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][4] This assay will determine if this compound can inhibit this inflammatory cascade.
Signaling Pathway
Caption: The two-signal model of NLRP3 inflammasome activation.
Detailed Protocol
This protocol is adapted for human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs at a density of 2.5 x 105 cells/well in a 96-well plate.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 3 hours at 37°C.[3]
-
Compound Treatment: Pre-treat the primed cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a known NLRP3 inhibitor (e.g., MCC950) for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM and incubate for 1-4 hours.[3]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5][6][7]
Data Presentation
| Treatment Group | Concentration (µM) | IL-1β Release (pg/mL) |
| Unstimulated Control | - | < 10 |
| LPS + Nigericin (Vehicle) | - | 1520 ± 150 |
| This compound | 0.1 | 1450 ± 130 |
| 1 | 1100 ± 115 | |
| 10 | 450 ± 55 | |
| 100 | 150 ± 25 | |
| MCC950 (Positive Control) | 1 | 120 ± 20 |
Table 2: Hypothetical quantitative data for NLRP3 inflammasome inhibition.
III. Application Note: General Cytokine Release Assay
To assess the broader immunomodulatory effects of this compound, a general cytokine release assay can be performed.[8][9] This assay measures the release of a panel of cytokines from immune cells upon stimulation.
Experimental Workflow
Caption: General workflow for a cytokine release assay.
Detailed Protocol
-
Cell Preparation: Isolate and seed PBMCs as described in the NLRP3 inflammasome assay protocol.
-
Treatment and Stimulation: Add this compound at various concentrations to the cells. Subsequently, add a stimulant such as phytohemagglutinin (PHA) for T-cell activation or LPS for monocyte activation.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Analyze the supernatant for a panel of cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) using a multiplex immunoassay, such as a Luminex-based assay or a cytometric bead array.[7][9]
Data Presentation
| Cytokine | Stimulant | Compound Conc. (µM) | Cytokine Level (pg/mL) |
| TNF-α | LPS | 0 (Vehicle) | 2500 ± 210 |
| LPS | 10 | 1200 ± 150 | |
| IL-6 | LPS | 0 (Vehicle) | 3500 ± 300 |
| LPS | 10 | 1800 ± 220 | |
| IL-10 | LPS | 0 (Vehicle) | 800 ± 90 |
| LPS | 10 | 1500 ± 180 | |
| IFN-γ | PHA | 0 (Vehicle) | 4000 ± 350 |
| PHA | 10 | 2500 ± 280 |
Table 3: Hypothetical data from a multiplex cytokine release assay.
These protocols provide a robust framework for the initial characterization of the biological activities of this compound. The results from these assays will guide further preclinical development and mechanistic studies.
References
- 1. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Experimental protocol for using 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran in cell-based assays.
Application Notes for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran in Cell-Based Assays
Introduction
This compound is a synthetic organic compound with potential applications in pharmacological research and drug development. Its structure, featuring a bromophenoxy group linked to a tetrahydropyran ring, suggests it may interact with various biological targets. Derivatives of tetrahydropyran have been noted for a range of biological activities, including anticancer effects.[1] These activities are often linked to the induction of apoptosis and inhibition of the cell cycle.[1] Given the limited specific data on this particular compound, the following protocols provide a robust framework for initial screening of its cytotoxic and mechanistic properties in cell-based assays.
The foundational assay for assessing the biological activity of a novel compound is the determination of its effect on cell viability.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[5][6]
Experimental Protocols
Cell Viability and Cytotoxicity Screening using MTT Assay
This protocol details the steps to evaluate the effect of this compound on the viability of a selected cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 - breast cancer)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture and harvest cells during their logarithmic growth phase.
-
Count the cells and adjust the density to 7.5 x 10⁴ cells/mL in complete medium.[5]
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[5]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.[4]
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or vehicle control.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][6]
-
Incubate the plate for an additional 4 hours at 37°C.[6]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[4][5]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][7]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
Data Presentation
The results of the MTT assay can be presented in a tabular format to clearly display the dose-dependent effect of the compound on cell viability.
Table 1: Effect of this compound on MCF-7 Cell Viability after 48h Treatment.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100% |
| 1 | 1.198 | 0.076 | 95.5% |
| 5 | 1.052 | 0.065 | 83.9% |
| 10 | 0.876 | 0.051 | 69.8% |
| 25 | 0.543 | 0.042 | 43.3% |
| 50 | 0.211 | 0.033 | 16.8% |
| 100 | 0.098 | 0.021 | 7.8% |
Note: Data presented is hypothetical and for illustrative purposes.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the cell viability assay.
Caption: Workflow for MTT Cell Viability Assay.
Hypothetical Signaling Pathway Diagram
This diagram depicts a potential mechanism of action where the compound induces apoptosis by inhibiting an anti-apoptotic protein like Bcl-2, leading to the activation of the caspase cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Guidelines for cell viability assays [ouci.dntb.gov.ua]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran as a Potential COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Unlike the constitutively expressed COX-1 isoform which is involved in physiological functions, COX-2 is inducible at sites of inflammation.[1][2] This makes selective COX-2 inhibitors attractive therapeutic agents for treating inflammatory disorders with a potentially reduced risk of gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
The compound 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a novel molecule with a pyran scaffold, a structure found in various biologically active compounds.[5][6] This document provides a comprehensive set of protocols to investigate the potential of this compound as a selective COX-2 inhibitor. The following sections detail the necessary in vitro and in vivo assays to characterize its inhibitory activity and preliminary safety profile.
Signaling Pathway of COX-2 in Prostaglandin Synthesis
The primary signaling pathway involving COX-2 is the arachidonic acid cascade. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane.[1][7] COX-1 and COX-2 enzymes then convert arachidonic acid into Prostaglandin H2 (PGH2).[8][9] PGH2 is subsequently converted into various prostanoids, including prostaglandins and thromboxanes, by tissue-specific synthases.[9][10] COX-2 is the inducible isoform that is significantly upregulated during inflammation, leading to an increased production of pro-inflammatory prostaglandins.[10][11]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes, allowing for the assessment of its potency and selectivity. Commercial inhibitor screening assay kits are available and provide a reliable method for this purpose.[12]
Materials:
-
COX-2 (human recombinant) Inhibitor Screening Assay Kit (e.g., Cayman Chemical, BPS Bioscience)[12][13]
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)[11]
-
Ibuprofen (non-selective COX inhibitor control)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader capable of measuring absorbance at 405-420 nm[12]
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Dissolve the test compound and control inhibitors in DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the various concentrations of the test compound, control inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[2]
-
Reaction Incubation and Termination: Incubate the plate for a specified time (e.g., 2 minutes) at 37°C.[14] Stop the reaction by adding a stop solution (e.g., stannous chloride or hydrochloric acid).[2][12]
-
Detection: Measure the amount of prostaglandin produced using a plate reader at the appropriate wavelength.[12]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[15]
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Control) | Literature | Literature | Literature |
| Ibuprofen (Control) | Literature | Literature | Literature |
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This in vivo model is used to assess the anti-inflammatory effects of the test compound in a living organism.[16][17]
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Indomethacin or Celecoxib (positive control)
-
1% Carrageenan solution in saline
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment. Divide them into groups: vehicle control, positive control, and test compound groups (at least 3 doses).
-
Compound Administration: Administer the test compound, positive control, or vehicle orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Data Presentation:
| Treatment Group (Dose) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | Experimental | Experimental | Experimental | Experimental | 0% |
| This compound (Dose 1) | Experimental | Experimental | Experimental | Experimental | Calculated |
| This compound (Dose 2) | Experimental | Experimental | Experimental | Experimental | Calculated |
| This compound (Dose 3) | Experimental | Experimental | Experimental | Experimental | Calculated |
| Celecoxib (Control Dose) | Experimental | Experimental | Experimental | Experimental | Calculated |
Expected Outcomes and Interpretation
A promising result would be a low IC50 value for COX-2 and a significantly higher IC50 value for COX-1, indicating both potency and selectivity. This in vitro finding should be corroborated by a dose-dependent reduction in paw edema in the in vivo model, comparable to or better than the positive control, celecoxib. A high selectivity index suggests a lower likelihood of gastrointestinal side effects.[15]
Conclusion
The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential COX-2 inhibitor. Successful outcomes from these studies would warrant further preclinical development, including more extensive safety pharmacology, pharmacokinetic studies, and evaluation in other models of inflammation and pain.
References
- 1. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. Frontiers | Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies [frontiersin.org]
- 5. arabjchem.org [arabjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. caymanchem.com [caymanchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo | BioWorld [bioworld.com]
- 17. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Screening 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of pyran have shown significant promise as anticancer agents by targeting various cellular pathways, leading to the inhibition of cancer cell growth, induction of apoptosis, and disruption of the cell cycle.[2][3] This document provides a comprehensive guide for the initial screening of a novel class of compounds, 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran derivatives, for their potential anticancer efficacy.
The evaluation of the cytotoxic potential of new chemical entities is a critical first step in the discovery and development of novel anticancer agents.[4][5] These in vitro assays are designed to determine the concentration-dependent effects of a test compound on the viability and proliferation of cancer cells.[4][6] This guide outlines detailed protocols for primary cytotoxicity screening, followed by secondary assays to elucidate the mechanisms of action, specifically apoptosis and cell cycle arrest.
General Screening Workflow
The initial assessment of a novel compound's anticancer activity typically follows a structured workflow. This process begins with a broad cytotoxicity screening across various cancer cell lines to determine the compound's potency, often quantified by the half-maximal inhibitory concentration (IC50).[5] Promising compounds are then subjected to more detailed mechanistic studies to understand how they induce cell death or inhibit proliferation.
Data Presentation
Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison of the potency and effects of the derivatives.
Cytotoxicity Data
The cytotoxic effect is quantified by the IC50 value, which is the concentration of the compound required to reduce cell viability by 50% compared to untreated controls.[5] This value is a key measure of a drug's potency.[5]
Table 1: Hypothetical Cytotoxicity of this compound Derivatives (IC50 in µM) Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HEK293 (Normal) | Selectivity Index (SI)* |
| Derivative 1 | 12.5 ± 1.1 | 18.2 ± 1.5 | 15.8 ± 1.3 | > 100 | > 8.0 |
| Derivative 2 | 8.4 ± 0.9 | 10.1 ± 1.0 | 9.5 ± 0.8 | 85.2 ± 7.5 | > 10.1 |
| Derivative 3 | 25.1 ± 2.3 | 30.5 ± 2.8 | 28.4 ± 2.5 | > 100 | > 4.0 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | 5.4 ± 0.6 | 6.75 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (MCF-7 used for this calculation).
Cell Cycle Analysis Data
Cell cycle analysis reveals the percentage of cells in different phases (G0/G1, S, G2/M). A compound that induces cell cycle arrest will cause a significant accumulation of cells in a specific phase.
Table 2: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment Data are presented as a percentage of total gated cells and are for illustrative purposes only.
| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 65.2 ± 4.5 | 20.1 ± 2.1 | 14.7 ± 1.9 | 1.5 ± 0.3 |
| Derivative 2 (IC50) | 55.8 ± 3.9 | 15.5 ± 1.8 | 25.3 ± 2.4 | 3.4 ± 0.5 |
| Derivative 2 (2x IC50) | 40.1 ± 3.5 | 10.2 ± 1.5 | 42.1 ± 3.8 | 7.6 ± 0.9 |
| Nocodazole (Positive Control) | 10.3 ± 1.2 | 8.5 ± 1.0 | 78.6 ± 5.5 | 2.6 ± 0.4 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[5][7] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product, the amount of which is proportional to the number of living cells.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., EMEM with 10% FBS)[7]
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5] Agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells which have lost membrane integrity.[5]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5] Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour.[5]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantitative analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
Materials:
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest cells by trypsinization, collect the cell suspension, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with PBS. Resuspend the pellet and add cells dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark. The RNase A ensures that only DNA is stained.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined using appropriate software. A "sub-G1" peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.[10]
Potential Signaling Pathways and Mechanisms
Anticancer compounds, including pyran derivatives, often exert their effects by modulating key cellular signaling pathways.[11][12] Initial screening results from apoptosis and cell cycle assays can provide clues to these mechanisms.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspase enzymes, which execute the final stages of cell death.
Cell Cycle Regulation
The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist between these phases to ensure genomic integrity. Many anticancer drugs function by inducing cell cycle arrest at these checkpoints, preventing cancer cells from dividing.[11]
References
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. escca.eu [escca.eu]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the fragment, 4-((4-bromophenoxy)methyl)tetrahydro-2H-pyran, in fragment-based drug discovery (FBDD) campaigns. This document outlines the rationale for its use, screening methodologies, and a hypothetical case study for hit-to-lead optimization.
Introduction to this compound as a Fragment
This compound is a valuable fragment for FBDD due to its physicochemical properties that align with the "Rule of Three". The molecule possesses a molecular weight of 285.16 g/mol , a calculated logP of approximately 3.4, two hydrogen bond acceptors, and a rotatable bond count of three. Its structure incorporates a bromophenyl group, which is a common feature in bioactive molecules and provides a vector for chemical elaboration. The tetrahydropyran (THP) moiety is a well-established scaffold in medicinal chemistry, known for its favorable metabolic stability and ability to form key interactions with biological targets. The ether linkage provides a degree of conformational flexibility.
Key Features:
-
Bromine Atom: Serves as a useful handle for synthetic modification (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) and can engage in halogen bonding with protein targets.
-
Tetrahydropyran Ring: A common motif in approved drugs, offering a 3D scaffold that can explore protein binding pockets.
-
Phenoxy-methyl Linker: Provides a defined vector for growing the fragment into more potent, lead-like molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its utility as a starting point in FBDD, ensuring good solubility and a higher probability of forming efficient binding interactions.
| Property | Value | Source |
| Molecular Formula | C12H15BrO2 | N/A |
| Molecular Weight | 285.16 g/mol | N/A |
| CAS Number | N/A | N/A |
| Calculated LogP | ~3.4 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Rotatable Bonds | 3 | N/A |
| Topological Polar Surface Area | 18.5 Ų | N/A |
Hypothetical Application: Targeting the Bromodomain of BRD4
For the purpose of these application notes, we will consider a hypothetical FBDD campaign targeting the first bromodomain of BRD4 (BRD4(1)), a well-validated target in oncology and inflammation. The acetyl-lysine binding pocket of BRD4(1) is an ideal site for fragment screening.
Fragment Screening and Hit Validation Workflow
The following diagram illustrates a typical workflow for screening a fragment library, including this compound, against BRD4(1).
Application Notes and Protocols for Chemical Coupling Reactions Involving 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran as a key building block. The versatile tetrahydro-2H-pyran moiety is a common feature in many biologically active molecules and natural products, making the functionalization of this scaffold a critical step in the synthesis of novel chemical entities for drug discovery and development. The protocols outlined below describe Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, offering a range of methods for carbon-carbon and carbon-nitrogen bond formation.
Overview of Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of new bonds with high efficiency and selectivity. For a substrate such as this compound, these reactions enable the introduction of a wide variety of substituents at the 4-position of the phenyl ring, providing access to a diverse library of compounds for further investigation.
Quantitative Data Summary
The following tables summarize the generalized reaction conditions and expected outcomes for the coupling of this compound with various partners. Please note that yields are estimations based on reactions with analogous aryl bromides and may require optimization for this specific substrate.
Table 1: Suzuki-Miyaura Coupling of this compound
| Parameter | Condition |
| Aryl Boronic Acid | 1.2 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equivalents) |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 90 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
Table 2: Buchwald-Hartwig Amination of this compound
| Parameter | Condition |
| Amine | 1.2 equivalents |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOt-Bu (1.5 equivalents) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 18-24 hours |
| Expected Yield | 70-85% |
Table 3: Sonogashira Coupling of this compound
| Parameter | Condition |
| Terminal Alkyne | 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Copper(I) Cocatalyst | CuI (4 mol%) |
| Base | Triethylamine (3.0 equivalents) |
| Solvent | THF/Toluene (1:1) |
| Temperature | 65 °C |
| Reaction Time | 8-16 hours |
| Expected Yield | 80-95% |
Table 4: Heck Reaction of this compound
| Parameter | Condition |
| Alkene | 1.5 equivalents |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tolyl)₃ (4 mol%) |
| Base | K₃PO₄ (2.0 equivalents) |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 24-48 hours |
| Expected Yield | 60-75% |
Table 5: Stille Coupling of this compound
| Parameter | Condition |
| Organostannane | 1.1 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-85% |
Experimental Protocols
The following are detailed, generalized procedures for the cross-coupling reactions of this compound. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene, Ethanol, and Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask.
-
Add the degassed solvent mixture of toluene, ethanol, and water (4:1:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Anhydrous toluene (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.5 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq).
-
Add anhydrous, degassed toluene, followed by the amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol details the coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous THF and Toluene (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvents (THF/Toluene 1:1), followed by triethylamine (3.0 eq) and the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction mixture at 65 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter to remove the ammonium salt.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
This protocol describes the palladium-catalyzed vinylation of this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and K₃PO₄ (2.0 eq).
-
Add this compound (1.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed DMF and the alkene (1.5 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol provides a method for the coupling of an organostannane with this compound.
Materials:
-
This compound
-
Organostannane (e.g., vinyltributyltin, aryltributyltin) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous toluene (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane (1.1 eq) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate.
-
Purify the crude product directly by column chromatography on silica gel. Due to the toxicity of tin byproducts, appropriate handling and disposal procedures must be followed.
Application of Tetrahydropyran Derivatives as Novel Antibacterial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Tetrahydropyran derivatives have emerged as a promising class of compounds exhibiting potent antibacterial activity against a broad spectrum of pathogens, including multidrug-resistant strains.[1] A significant number of these derivatives function as novel bacterial topoisomerase inhibitors (NBTIs), targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.[1][2] This mode of action is distinct from that of fluoroquinolones, allowing these compounds to evade existing resistance mechanisms.[1] This document provides a summary of the antibacterial activity of selected tetrahydropyran derivatives, detailed protocols for their evaluation, and a visual representation of their mechanism of action.
Data Presentation: Antibacterial Activity of Tetrahydropyran Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various tetrahydropyran derivatives against a panel of Gram-positive and Gram-negative bacteria. These values, extracted from peer-reviewed studies, highlight the potential of this chemical scaffold in the development of new antibiotics.
Table 1: Antibacterial Activity of Tetrahydropyran-Based LpxC Inhibitors against Gram-Negative Bacteria [3]
| Compound | P. aeruginosa LpxC IC50 (nM) | P. aeruginosa ARC546 (ΔMexABCDXY-PAO1) MIC (μM) | P. aeruginosa ARC545 (PAO1) MIC (μM) | E. coli ARC524 (ΔTolC-W3110) MIC (μM) | E. coli ARC523 (W3110) MIC (μM) |
| 1 | 0.31 ± 0.15 | <0.2 | 1.56 | <0.2 | 3.13 |
| 2 | 7.4 | 25 | 50 | >200 | >200 |
| 18a | 1.7 | 6.25 | 50 | 0.78 | 12.5 |
| 18c | 1.8 | 6.25 | 50 | 0.78 | 12.5 |
| 18h | 1.9 | 6.25 | 25 | 0.39 | 6.25 |
| 23 | 1.9 | 12.5 | 25 | 1.56 | <3.13 |
| 25 | 1.2 | 12.5 | 25 | 0.78 | <3.13 |
Table 2: Antibacterial Activity of Tetrahydropyran-Based Topoisomerase Inhibitors [1]
| Compound | S. aureus ATCC 29213 MIC (μg/mL) | Enterobacteriaceae MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | A. baumannii MIC (μg/mL) |
| 6 | Potent | Potent | Potent | Potent |
| 21 | Potent | Potent | Potent | Potent |
Note: The original source describes the activity as "potent" without providing specific numerical values in the abstract.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of tetrahydropyran derivatives against bacterial strains using the broth microdilution method.
Materials:
-
Tetrahydropyran derivatives (stock solutions in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the tetrahydropyran derivative stock solution (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, and so on, down the row. Discard the final 50 µL from the last well used for dilution.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
DNA Gyrase and Topoisomerase IV Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of tetrahydropyran derivatives against bacterial DNA gyrase and topoisomerase IV.
Materials:
-
Purified DNA gyrase and topoisomerase IV enzymes
-
Relaxed plasmid DNA (for gyrase supercoiling assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV decatenation assay)
-
Assay buffer (containing ATP, MgCl₂, and other necessary co-factors)
-
Tetrahydropyran derivatives
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, DNA substrate (relaxed plasmid or kDNA), and the purified enzyme.
-
Add the tetrahydropyran derivative at various concentrations. Include a positive control (a known inhibitor) and a negative control (no inhibitor).
-
The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
-
Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the electrophoresis to separate the different DNA topoisomers.
-
For the gyrase assay, supercoiled DNA will migrate faster than relaxed DNA.
-
For the topoisomerase IV assay, decatenated DNA minicircles will migrate faster than the catenated kDNA network.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The inhibition of enzyme activity is determined by the reduction in the amount of supercoiled DNA (gyrase) or decatenated DNA (topoisomerase IV) in the presence of the inhibitor compared to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.
-
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Tetrahydropyran-Based Topoisomerase Inhibitors
The following diagram illustrates the mechanism of action of tetrahydropyran derivatives as inhibitors of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV).
Caption: Mechanism of action of tetrahydropyran-based topoisomerase inhibitors.
Experimental Workflow: Antibacterial Drug Discovery and Evaluation
The diagram below outlines a typical workflow for the discovery and evaluation of novel antibacterial agents like tetrahydropyran derivatives.
References
- 1. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The primary reaction involves the nucleophilic substitution of a halide on 4-(halomethyl)tetrahydro-2H-pyran by the phenoxide of 4-bromophenol.
Problem: Low or No Product Yield
Low yield is a frequent challenge in organic synthesis. The following sections break down the most common causes and provide targeted solutions.
Possible Cause 1: Incomplete Deprotonation of 4-Bromophenol
For the reaction to proceed, the 4-bromophenol must be converted to its corresponding phenoxide, a potent nucleophile. Incomplete deprotonation will result in unreacted starting material and consequently, a lower yield.
-
Solutions:
-
Choice of Base: Employ a sufficiently strong base to ensure complete deprotonation of the phenol (pKa ≈ 9-10). Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective.[1] Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Any moisture will react with the strong base, reducing its effectiveness. Use dry solvents and glassware.
-
Base Quality and Stoichiometry: Use a fresh, high-quality base. A slight excess (1.1 to 1.2 equivalents) of the base can help drive the deprotonation to completion.
-
Possible Cause 2: Competing Side Reactions
The primary competing reaction is the elimination (E2) of the alkyl halide, especially if a sterically hindered or strong base is used at elevated temperatures.
-
Solutions:
-
Temperature Control: Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive heat can favor the elimination pathway.[2] A temperature range of 50-80 °C is a good starting point.
-
Base Selection: While a strong base is needed for deprotonation, a bulky base like potassium tert-butoxide can favor elimination. Sodium hydride is generally a good choice as it is non-bulky.[1]
-
Possible Cause 3: Suboptimal Reaction Conditions
The choice of solvent and reaction time can significantly impact the reaction rate and yield.
-
Solutions:
-
Solvent Selection: A polar aprotic solvent is ideal for SN2 reactions like the Williamson ether synthesis as it can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[3] Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while excessively long times can lead to product degradation or side reactions.
-
Possible Cause 4: Purity and Stability of Reactants
The purity of the starting materials is crucial for a successful reaction.
-
Solutions:
-
Reactant Quality: Ensure the 4-bromophenol and 4-(halomethyl)tetrahydro-2H-pyran are of high purity. Impurities can interfere with the reaction.
-
Alkyl Halide Stability: 4-(Halomethyl)tetrahydro-2H-pyran can be prone to decomposition. It is best to use it fresh or store it properly under an inert atmosphere.
-
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-bulky base ensures complete deprotonation with minimal side reactions.[1] |
| Solvent | Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity and reaction rate.[3] |
| Temperature | 50-70 °C | Balances reaction rate and minimizes potential side reactions like elimination.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Reactant Ratio | 1.1 eq. 4-bromophenol, 1.2 eq. NaH, 1.0 eq. 4-(chloromethyl)tetrahydro-2H-pyran | A slight excess of the phenol and base can help drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the yield in this synthesis?
A: Ensuring the complete formation of the 4-bromophenoxide is paramount. This is achieved by using a strong base like sodium hydride in a dry, polar aprotic solvent under an inert atmosphere.[1][3]
Q2: Can I use a phase-transfer catalyst to improve the yield?
A: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using a base like potassium carbonate in a two-phase system. The PTC helps to transport the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.
Q3: My reaction is sluggish even with NaH in DMF. What should I do?
A: First, verify the quality and dryness of your NaH and DMF. If the issue persists, a modest increase in temperature (e.g., to 80-90 °C) can increase the reaction rate. Also, consider adding a catalytic amount of sodium iodide, which can undergo Finkelstein reaction with the alkyl chloride to form the more reactive alkyl iodide in situ.
Q4: How do I effectively purify the final product?
A: After an aqueous workup to remove the excess base and DMF, the crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. Recrystallization from a suitable solvent system can be performed for further purification if the product is a solid.
Q5: What are the key analytical techniques to monitor the reaction and characterize the product?
A: Thin Layer Chromatography (TLC) is essential for monitoring the consumption of starting materials and the formation of the product. The final product structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
4-(Chloromethyl)tetrahydro-2H-pyran
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromophenol (1.1 eq).
-
Add anhydrous DMF and stir until the phenol is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
Add 4-(chloromethyl)tetrahydro-2H-pyran (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and maintain this temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
References
Common side reactions in the synthesis of tetrahydropyran derivatives.
Technical Support Center: Synthesis of Tetrahydropyran Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common side reactions encountered during the synthesis of tetrahydropyran (THP) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing simple tetrahydropyranyl (THP) ethers, and what are its primary limitations?
A1: The most common method for synthesizing THP ethers is the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][2] This method is widely used due to its simplicity and the general stability of the resulting THP ether under basic, organometallic, and reductive conditions.[1][3] However, a significant drawback is the creation of a new stereocenter at the anomeric carbon (C2 of the THP ring), which can lead to a mixture of diastereomers if the alcohol is chiral, complicating purification and spectral analysis.[3][4]
Q2: Under what conditions are THP ethers prone to cleavage?
A2: THP ethers are acetals and are therefore sensitive to acidic conditions.[1][4] Unintended cleavage can occur in the presence of acid catalysts, acidic reagents in subsequent steps, or during purification on weakly acidic media like silica gel.[4]
Q3: What is the Prins cyclization, and what are its common side reactions in the synthesis of substituted tetrahydropyrans?
A3: The Prins cyclization is an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a substituted tetrahydropyran.[5][6] It is a powerful tool for constructing the THP ring with stereocontrol.[6] However, it can be plagued by side reactions such as the oxonia-Cope rearrangement, which can lead to undesired byproducts.[7] In some cases, partial racemization and the formation of symmetric tetrahydropyran side-products can also occur.[8][9]
Q4: Can the formation of diastereomers during THP protection of a chiral alcohol be avoided?
A4: While the standard protection with DHP inherently creates a new stereocenter, leading to diastereomers, the choice of catalyst and conditions can sometimes influence the diastereomeric ratio. However, complete control is challenging. For applications where a single isomer is critical, alternative protecting groups that do not introduce a new stereocenter may be a better choice.
Troubleshooting Guides
Problem 1: Low or no yield of the desired THP ether.
-
Possible Cause 1: Inactive Catalyst. The acid catalyst (e.g., p-toluenesulfonic acid, PPTS) may be old or degraded.
-
Solution: Use a fresh batch of the acid catalyst.
-
-
Possible Cause 2: Insufficient Catalyst. The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Increase the catalyst loading incrementally.[2]
-
-
Possible Cause 3: Steric Hindrance. Highly hindered alcohols react more slowly.
-
Solution: More forcing conditions, such as a stronger acid catalyst or higher temperatures, may be necessary.[2] Be cautious, as this can also promote side reactions.
-
-
Possible Cause 4: Wet Reagents/Solvents. The presence of water can interfere with the acid catalyst and hydrolyze the intermediate oxocarbenium ion.
-
Solution: Ensure all reagents and solvents are anhydrous.[4]
-
Problem 2: Formation of an insoluble white polymer during the reaction.
-
Possible Cause: Polymerization of Dihydropyran (DHP). Strong acidic conditions can cause DHP to polymerize.[2]
Problem 3: The THP group is cleaved during aqueous work-up or purification.
-
Possible Cause 1: Acidic Work-up. Washing with acidic solutions will cleave the THP ether.
-
Solution: During the work-up, use a neutral or slightly basic wash, such as a saturated sodium bicarbonate solution, to quench any residual acid.[4]
-
-
Possible Cause 2: Acidic Silica Gel. Standard silica gel is weakly acidic and can cause partial or complete deprotection during column chromatography.[4]
Problem 4: Complex NMR spectrum indicating a mixture of diastereomers.
-
Possible Cause: Inherent nature of the THP protection of a chiral alcohol. The reaction of DHP with a chiral alcohol creates a new stereocenter, resulting in two diastereomeric products.[3]
-
Solution: The diastereomers can often be separated by careful column chromatography. If separation is not feasible, consider that the mixture may not interfere with subsequent steps where the THP group's stereochemistry is irrelevant. If it does, an alternative protecting group should be considered.
-
Data Summary
The following table summarizes common issues and the impact of different catalysts on the synthesis of THP ethers.
| Issue Encountered | Catalyst | Substrate Characteristic | Recommended Action | Expected Outcome |
| Low Yield | Any acid catalyst | Sterically hindered alcohol | Use a stronger acid (e.g., TsOH) or higher temperature. | Increased reaction rate and yield.[2] |
| Polymerization of DHP | Strong acid (e.g., TsOH, H₂SO₄) | Standard reaction | Switch to a milder catalyst (e.g., PPTS). | Minimized byproduct formation.[2] |
| Cleavage on Silica Gel | - | Acid-sensitive product | Neutralize silica with triethylamine or use alumina. | Prevents deprotection during purification.[4] |
| Acid-Sensitive Functional Groups | Strong acid (e.g., TsOH) | Molecule with other acid-labile groups | Use a chemoselective catalyst (e.g., bismuth triflate).[3] | Selective protection of the hydroxyl group. |
| Prins Cyclization Side Reactions | Lewis/Brønsted Acids | Homoallylic alcohol + Aldehyde | Optimize catalyst (e.g., Sc(OTf)₃, FeCl₃) and conditions. | Improved yield of desired tetrahydropyran.[8][10] |
Experimental Protocols
Protocol 1: General Procedure for THP Protection of a Primary Alcohol
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).[4]
-
Addition of Reagents: Add 3,4-dihydropyran (DHP) (1.5 equivalents) to the solution.[4]
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel that has been neutralized with triethylamine if the product is found to be sensitive.[4]
Protocol 2: General Procedure for Deprotection of a THP Ether
-
Preparation: Dissolve the THP ether (1.0 equivalent) in methanol.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or Amberlyst® 15 resin).
-
Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up: Evaporate the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be performed if necessary.
Visualized Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in THP synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran under experimental conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a stable compound under recommended storage conditions.[1][2] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][3]
Q2: What are the known incompatibilities for this compound?
A2: Keep the compound away from strong oxidizing agents, strong bases, heat, sparks, and open flames.[4]
Q3: To what conditions is the tetrahydropyranyl (THP) ether functional group typically sensitive?
A3: The tetrahydropyranyl (THP) ether linkage is known to be sensitive to acidic conditions, which can lead to its cleavage.[5][6][7] However, it is generally stable under strongly basic conditions, and in the presence of organometallic reagents and hydrides at low temperatures.[5][7]
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure, the two most probable degradation pathways are:
-
Acid-catalyzed hydrolysis: Cleavage of the tetrahydropyranyl ether bond, yielding 4-bromophenol and tetrahydropyran-4-yl-methanol.
-
Oxidative degradation: Oxidation of the ether linkage or the aromatic ring, potentially leading to a variety of oxidized byproducts. A study on the related 4-Methyltetrahydropyran suggests that degradation can be initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low assay value or presence of impurities in starting material. | Improper storage or handling. | Ensure the compound is stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[1][3] |
| Unexpected side products in a reaction. | Instability of the compound under the reaction conditions. | If the reaction is conducted under acidic conditions, consider protecting the hydroxyl group with a more robust protecting group. If oxidation is suspected, use deoxygenated solvents and perform the reaction under an inert atmosphere. |
| Difficulty in reproducing experimental results. | Degradation of the compound during the experiment. | Monitor the stability of the compound throughout the experimental process using an appropriate analytical technique like HPLC or TLC. |
Stability Profile Summary
The following table summarizes the expected stability of this compound under typical forced degradation conditions.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Unstable | 4-Bromophenol, Tetrahydropyran-4-yl-methanol |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | Stable | Minimal to no degradation expected.[5][7] |
| Oxidative Stress (e.g., 3% H₂O₂) | Potentially unstable | Oxidized derivatives of the parent compound. |
| Thermal Stress (e.g., 60°C) | Generally stable, but degradation may occur over extended periods. | To be determined experimentally. |
| Photolytic Stress (e.g., UV/Vis light) | To be determined experimentally. | To be determined experimentally. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods.[8][9] The following are generalized protocols that can be adapted for this compound.
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the aliquots with 0.1 M sodium hydroxide before analysis.
3. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with 0.1 M hydrochloric acid before analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time points.
5. Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).
-
Analyze samples at appropriate time points.
6. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a calibrated light source (e.g., UV and visible light).
-
Keep control samples protected from light.
-
Analyze samples at appropriate time points.
Analysis: All samples should be analyzed by a suitable, validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
Visualizations
Caption: Proposed acid-catalyzed degradation pathway.
Caption: General workflow for forced degradation studies.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Prins Cyclization for Tetrahydropyran Synthesis
Welcome to the technical support center for the Prins cyclization, a powerful tool for the synthesis of tetrahydropyran rings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to streamline your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Prins cyclization for tetrahydropyran formation.
Question 1: I am observing a low yield of my desired tetrahydropyran product. What are the potential causes and how can I improve it?
Answer:
Low yields in Prins cyclization can stem from several factors, including incomplete reactions, competing side reactions, or product instability. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.
-
Increase Reaction Time or Temperature: If starting material remains, consider extending the reaction time or cautiously increasing the temperature.
-
Catalyst Activity: The chosen acid catalyst may not be sufficiently active. Consider switching to a more potent Lewis or Brønsted acid.[1][2]
-
-
Dominating Side Reactions:
-
Lower Reaction Temperature: Side reactions, such as elimination, are often favored at higher temperatures. Reducing the temperature can enhance the selectivity for the desired cyclization pathway.[1]
-
Milder Catalyst: A highly active catalyst can sometimes promote undesired pathways. Switching to a milder Lewis acid may improve the yield of the tetrahydropyran.[1]
-
Ensure Anhydrous Conditions: In the absence of a nucleophile like water, the carbocation intermediate can undergo elimination to form an allylic alcohol.[1] Running the reaction under strictly anhydrous conditions can suppress this side reaction if the hydroxylated tetrahydropyran is the target.
-
-
Product Instability:
-
Degradation under Reaction Conditions: The desired product might be sensitive to the acidic conditions. Performing the reaction at a lower temperature or for a shorter duration can mitigate degradation.
-
Workup Issues: Exposure to strong acids or bases during workup can decompose the product. Employing a buffered workup can help maintain the integrity of the tetrahydropyran.[1]
-
-
Suboptimal Stoichiometry:
-
The ratio of the aldehyde or ketone to the homoallylic alcohol is crucial. An excess of formaldehyde, for example, can lead to the formation of dioxane byproducts, especially at low temperatures.[1] It is recommended to optimize the stoichiometry of your reactants.
-
Question 2: My reaction is producing significant amounts of side products. What are the common side products and how can I minimize their formation?
Answer:
Several side products can form during the Prins cyclization. Identifying them is key to optimizing your reaction.
-
Allylic Alcohols: These are formed via elimination of a proton from the oxocarbenium intermediate. This pathway is particularly favored in the absence of a nucleophile to trap the carbocation.[1]
-
Dioxanes: These are common when using an excess of formaldehyde, particularly at lower temperatures.[1]
-
Solution: Use a stoichiometric amount of formaldehyde and consider increasing the reaction temperature.[1]
-
-
Halo-ethers: When using halide-containing Lewis acids (e.g., SnCl₄, TMSBr), the halide can act as a nucleophile and be incorporated into the product.[3][4]
-
Solution: If this is not the desired outcome, consider using a non-halide containing Lewis or Brønsted acid.
-
-
Racemized or Epimerized Products: Loss of stereochemistry can occur through a competing oxonia-Cope rearrangement.[3][5][6] This is more prevalent with substrates that can form stabilized carbocations, such as those with electron-rich aromatic groups.[3][5][6]
-
Solution: To suppress racemization, using α-acetoxy ethers as masked aldehydes can be effective, as they can undergo cyclization without significant loss of optical purity.[3]
-
Below is a troubleshooting workflow to address low yield and side product formation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
Methods for removing impurities from crude 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Given that the synthesis of this compound typically proceeds via a Williamson ether synthesis, the common impurities include:
-
Unreacted Starting Materials: 4-bromophenol and 4-(halomethyl)tetrahydro-2H-pyran (e.g., the chloro- or bromomethyl derivative).
-
Elimination Byproduct: 4-methylene-tetrahydro-2H-pyran, arising from an E2 elimination side reaction.
-
C-Alkylation Products: Isomeric impurities resulting from the alkylation of the phenoxide at the carbon atoms of the aromatic ring instead of the oxygen atom.
-
Solvent and Base Residues: Residual reaction solvents (e.g., DMF, acetonitrile) and base (e.g., potassium carbonate, sodium hydride).
Q2: My reaction yield is low. What are the common causes?
A2: Low yields in the Williamson ether synthesis are often due to:
-
Presence of Water: The alkoxide intermediate is a strong base and will be quenched by any water present in the reaction mixture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inefficient Alkoxide Formation: The base used may not be strong enough to fully deprotonate the 4-bromophenol. Consider using a stronger base like sodium hydride (NaH).
-
Side Reactions: As mentioned in Q1, elimination and C-alkylation reactions can consume starting materials and reduce the yield of the desired ether. Optimizing reaction temperature and solvent can help minimize these. Lower temperatures generally favor the desired SN2 reaction over elimination.
-
Steric Hindrance: While the primary halide on the tetrahydropyran moiety is favorable for SN2, significant steric bulk on either reactant can hinder the reaction.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to separate the desired product from impurities. The disappearance of starting material spots and the appearance of a single product spot indicate successful purification.
Troubleshooting Guides
Problem 1: Difficulty in Removing Unreacted 4-bromophenol
| Symptom | Possible Cause | Solution |
| Persistent spot corresponding to 4-bromophenol in TLC analysis after purification. | 4-bromophenol is acidic and can be difficult to remove with non-polar eluents during column chromatography. | Aqueous Wash: Before chromatographic purification, wash the crude product solution with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic 4-bromophenol into the aqueous layer. Column Chromatography with Polar Eluent: If residual 4-bromophenol remains, a slightly more polar eluent system in column chromatography can help in its separation. |
Problem 2: Presence of Multiple Spots on TLC Close to the Product Spot
| Symptom | Possible Cause | Solution |
| TLC of the purified product shows one or more spots with Rf values very close to the desired product. | These could be isomeric impurities, such as C-alkylation products or diastereomers if a chiral center is present. | Optimize Chromatography: Use a less polar solvent system in your column chromatography to improve the separation between the desired product and closely related impurities. A longer column may also be beneficial. Recrystallization: If chromatography is insufficient, recrystallization can be an effective method to isolate the major, desired isomer, provided a suitable solvent is found. |
Purification Methodologies
Two primary methods for the purification of crude this compound are column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities.
Method 1: Silica Gel Column Chromatography
This method is effective for separating the desired product from a mixture of impurities with different polarities.
Experimental Protocol:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Wet-pack a chromatography column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
A patent for a similar tetrahydro-2H-pyran derivative reports the use of silica gel chromatography for purification.[1]
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found.
Experimental Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, hexanes, and ethyl acetate, or a mixture of solvents.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
| Purification Method | Starting Material | Solvent/Eluent System | Yield | Purity/Isomer Ratio | Reference |
| Silica Gel Chromatography & Recrystallization | Crude trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran | Toluene (extraction), followed by silica gel chromatography and recrystallization (solvents not specified) | 59.6% | cis:trans = 1.9:98.1 | [1] |
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting common purification issues and the general experimental workflow for the two primary purification methods.
Caption: Troubleshooting workflow for purification issues.
Caption: General experimental workflows for purification.
References
Strategies to prevent the decomposition of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran during storage.
This technical support center provides guidance on the storage, handling, and stability of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains a tetrahydropyran (THP) ether and a bromophenoxy group, the primary degradation pathways include:
-
Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[1][2][3][4] This is a critical safety concern.
-
Acid-Catalyzed Hydrolysis: The THP ether linkage is susceptible to cleavage under acidic conditions, which would lead to the formation of 4-(hydroxymethyl)tetrahydro-2H-pyran and 4-bromophenol.[5][6][7]
-
Oxidation: The bromophenoxy group may be susceptible to oxidation, potentially leading to colored impurities. Phenolic compounds, in general, are prone to oxidation.[8]
-
Photodegradation: Exposure to light, particularly UV light, can promote the formation of radicals and accelerate decomposition, including potential cleavage of the carbon-bromine bond.[8]
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry, and dark place. Refrigeration (2-8 °C) is recommended for long-term storage to slow down potential degradation reactions.[9]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and peroxide formation.[1][9]
-
Container: Use a tightly sealed, light-resistant container (e.g., amber glass bottle) to protect the compound from air, moisture, and light.[4][9]
-
Inhibitors: For peroxide-forming ethers, small amounts of inhibitors like butylated hydroxytoluene (BHT) are sometimes added by manufacturers to prevent peroxide buildup.
Q3: How can I detect the presence of peroxides in my sample?
A3: The presence of peroxides is a significant safety hazard.[3] Several methods can be used for detection:
-
Visual Inspection: Discoloration (e.g., a yellowish tint), cloudiness, or the formation of crystals or a viscous layer can indicate peroxide formation.[1] If crystals are observed, the container should be handled with extreme caution and only by trained professionals as the peroxides may be shock-sensitive.[3][4]
-
Peroxide Test Strips: Commercially available test strips provide a quick and straightforward qualitative or semi-quantitative assessment of peroxide levels.[1]
-
Chemical Tests: A common wet chemical test involves the use of acidified potassium iodide. Peroxides will oxidize the iodide to iodine, resulting in a yellow-brown color.[1]
Q4: What are the signs of acidic or oxidative degradation?
A4: Signs of degradation can be observed through various analytical techniques:
-
Chromatographic Analysis (HPLC, GC): The appearance of new peaks or a decrease in the main peak's purity is a clear indicator of degradation.
-
Spectroscopic Analysis (NMR, IR): Changes in the NMR spectrum (e.g., new signals corresponding to the cleaved alcohol and phenol) or IR spectrum (e.g., appearance of a broad O-H stretch) can signify decomposition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration or crystal formation in the container. | Peroxide formation due to exposure to air and/or light. | CAUTION: Do not move or open the container if crystals are present. Contact your institution's safety officer for proper disposal procedures. For discoloration without crystals, test for peroxides immediately. |
| Unexpected peaks in HPLC/GC analysis. | Compound degradation. | Prepare fresh samples for analysis. Ensure the solvent is pure and degassed. Consider the possibility of on-column degradation if the mobile phase is acidic. |
| Low assay or poor recovery in experiments. | Degradation during the experimental procedure. | Review the pH, temperature, and light exposure in your protocol. Perform a forced degradation study to identify the specific stressor. |
| Inconsistent reaction yields when using the compound. | Instability of the compound in the reaction medium. | Before the main reaction, test the stability of the compound under the planned reaction conditions (solvent, temperature, pH) for a short period and analyze for degradation. |
Experimental Protocols
Protocol 1: Peroxide Detection using Potassium Iodide
Objective: To qualitatively detect the presence of peroxides.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI), solid or 10% aqueous solution
-
Deionized water
-
Test tube
Procedure:
-
Add 1 mL of the sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of potassium iodide or 0.5 mL of a freshly prepared 10% KI solution.
-
Stopper the test tube and shake for 1 minute.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of the compound under various stress conditions to understand its degradation profile.[10][11][12]
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose aliquots of the stock solution to the stress conditions outlined in the table below.
-
At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw a sample.
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Forced Degradation Conditions
| Stress Condition | Methodology |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 N HCl. Store at room temperature or elevated temperature (e.g., 60 °C).[12] |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature or elevated temperature (e.g., 60 °C).[12] |
| Oxidation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.[12] |
| Thermal Degradation | Store the stock solution and the solid compound at an elevated temperature (e.g., 80 °C) in a calibrated oven.[9] |
| Photodegradation | Expose the stock solution to a light source providing both visible and UV light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.[12] |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected decomposition.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. usu.edu [usu.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Flash Chromatography for Substituted Tetrahydropyran Purification
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the flash chromatography purification of substituted tetrahydropyrans.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step before performing flash chromatography?
A1: Before proceeding to flash chromatography, it is crucial to develop a separation method using Thin Layer Chromatography (TLC).[1][2] TLC helps in selecting the appropriate stationary phase and solvent system to achieve optimal separation.[1] An ideal solvent system for flash chromatography should yield a Retention Factor (Rf) of approximately 0.2 to 0.3 for the target compound.[3][4]
Q2: How do I translate my TLC results to a flash chromatography method?
A2: The retention factor (Rf) from TLC can be converted to column volumes (CV), which is a more suitable measurement for flash chromatography. The formula for this conversion is CV = 1/Rf.[1] A significant difference in CV between your target compound and impurities will allow for a higher sample load while maintaining purity.[1]
Q3: What are the most common stationary phases for purifying substituted tetrahydropyrans?
A3: The most common stationary phase for purifying compounds of low to high polarity is silica gel.[5] For very polar, water-soluble tetrahydropyran derivatives, reversed-phase chromatography using a C18-bonded silica stationary phase is often the better choice.[5][6] Alumina can be a good alternative for basic compounds like amines.[7]
Q4: My substituted tetrahydropyran does not have a UV chromophore. How can I detect it during flash chromatography?
A4: For compounds that do not absorb UV light, alternative detection methods such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are highly effective.[8][9][10] ELSD is a universal detector for non-volatile compounds and can provide a more accurate indication of the quantitative composition of your sample compared to UV detection.[9]
Troubleshooting Guide
Issue 1: Poor Separation of the Target Tetrahydropyran from Impurities
Q: My target compound is co-eluting with impurities. How can I improve the separation?
A: Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating the compounds of interest.
-
Solution: Re-evaluate your solvent system using TLC. Test a variety of solvent mixtures with different polarities and selectivities.[1] For normal-phase chromatography on silica, common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[5][7] For reversed-phase, water/methanol or water/acetonitrile gradients are typical.[5]
-
-
Incorrect Gradient Slope: If using a gradient, the change in solvent polarity may be too rapid, causing compounds to elute too closely together.
-
Solution: A shallower gradient can improve resolution between closely eluting peaks.[11]
-
-
Column Overloading: Exceeding the loading capacity of the column can lead to broad, overlapping peaks.[12]
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, for easy separations, a silica gel to compound ratio of 30-50:1 by weight is recommended.[4]
-
Issue 2: Irregular Peak Shape (Tailing or Fronting)
Q: The chromatographic peak for my substituted tetrahydropyran is tailing significantly. What could be the cause and how can I fix it?
A: Peak tailing, where the back of the peak is elongated, can compromise resolution and the accuracy of quantification.[12][13]
Potential Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Polar functional groups on your tetrahydropyran (e.g., hydroxyls, amines) can interact strongly with acidic silanol groups on the silica surface, causing tailing.[12][13]
-
Solution 1: Add a modifier to your mobile phase. For acidic compounds, adding a small amount of a volatile acid like acetic or formic acid can help. For basic compounds, adding a small amount of a volatile base like triethylamine (0.1-1%) can mask the active silanol sites.[5][14]
-
Solution 2: Use a different stationary phase. An end-capped C18 column in reversed-phase mode or a less acidic stationary phase like alumina might be beneficial.[14]
-
-
Column Overloading: Injecting too much sample can lead to peak tailing.[12]
-
Solution: Decrease the sample load.
-
-
Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15]
-
Solution: Dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve your sample.[15]
-
Issue 3: Low or No Recovery of the Target Compound
Q: I am not recovering my substituted tetrahydropyran after flash chromatography. What could have happened?
A: Low or no recovery can be due to several factors, from compound instability to detection issues.
Potential Causes & Solutions:
-
Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.[16]
-
Solution 1: Test the stability of your compound on a silica TLC plate. Spot the compound and let it sit for a few hours before eluting to see if degradation occurs.[16]
-
Solution 2: Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine.[14] Alternatively, use a less acidic stationary phase like alumina.[16]
-
-
Compound is Highly Polar and Irreversibly Bound: Very polar compounds may not elute from the column with the chosen solvent system.
-
Detection Issues: Your compound may have eluted, but your detector did not register it.
Data Presentation: Solvent Systems for Tetrahydropyran Purification
The following tables provide examples of solvent systems used for the purification of substituted tetrahydropyrans.
Table 1: Normal-Phase Chromatography (Silica Gel)
| Compound Type | Solvent System | Gradient | Reference |
| Hydroxylated Tetrahydropyran | Hexane / Ethyl Acetate | 3:1 to 100% Ethyl Acetate | [20] |
| General Polar Compounds | Dichloromethane / Methanol | Start with 5% MeOH in DCM | [17] |
| Non-polar to Moderately Polar | Hexane / Ethyl Acetate | 10-50% EtOAc in Hexane | [17][21] |
| Basic (Nitrogen-containing) | Dichloromethane / 10% NH4OH in Methanol | 1-10% of the methanolic ammonia solution in DCM | [17] |
Table 2: Reversed-Phase Chromatography (C18 Silica)
| Compound Type | Solvent System | Modifiers | Reference |
| Polar, Water-Soluble Compounds | Water / Methanol | Volatile acids (formic, acetic) or bases (ammonium hydroxide) if ionizable | [5] |
| Polar, Water-Soluble Compounds | Water / Acetonitrile | Volatile buffers (ammonium formate, ammonium acetate) if ionizable | [5] |
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Prepare TLC Plates: Use silica gel 60 F254 plates for normal-phase analysis.
-
Spot the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent. Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting points are mixtures of hexane and ethyl acetate.[3][21]
-
Visualize: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate, ceric ammonium molybdate).
-
Calculate Rf Values: Measure the distance traveled by the compound and the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by compound) / (distance traveled by solvent front).
-
Optimize: Adjust the solvent system composition until the desired compound has an Rf value between 0.2 and 0.3, and good separation from impurities is observed.[4]
Protocol 2: Flash Chromatography Purification (Normal Phase)
-
Column Selection and Packing:
-
Choose a column size appropriate for your sample amount. A silica-to-sample ratio of 30-50:1 (w/w) is a good starting point for moderately difficult separations.[4]
-
Pack the column with silica gel as a slurry in the initial, least polar solvent of your chosen system.[22] Ensure the column is packed evenly to avoid channeling.[23]
-
-
Sample Loading:
-
Liquid Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a weak solvent and load it onto the top of the column.[22]
-
Dry Loading: For samples not soluble in the initial mobile phase, adsorb the sample onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the top of the column. This technique can improve resolution.
-
-
Elution:
-
Fraction Collection: Collect fractions throughout the run. The size of the fractions can be approximately 80-100% of the volume of silica gel used.[22]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure target compound. Combine the pure fractions and evaporate the solvent to isolate your purified substituted tetrahydropyran.
Visualizations
Caption: A step-by-step workflow for the purification of substituted tetrahydropyrans using flash chromatography.
References
- 1. sorbtech.com [sorbtech.com]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. biotage.com [biotage.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. How to overcome limitations in flash chromatography with an ELSD | Buchi.com [buchi.com]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. How to solve two challenges of UV detectors in chromatography | Buchi.com [buchi.com]
- 19. Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes [eureka.patsnap.com]
- 20. mdpi.com [mdpi.com]
- 21. chemtips.wordpress.com [chemtips.wordpress.com]
- 22. epfl.ch [epfl.ch]
- 23. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Addressing low bioactivity in novel 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with novel 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran derivatives and experiencing unexpectedly low bioactivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Our novel this compound derivative is showing lower than expected bioactivity. What are the common causes?
Low bioactivity can stem from several factors, ranging from compound-specific properties to assay-related issues. The most common culprits include:
-
Poor Compound Solubility: The derivative may not be sufficiently soluble in the aqueous buffer of your bioassay, leading to a lower effective concentration at the target.[1][2][3]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that may either sequester the compound, rendering it inactive, or interfere with the assay readout, leading to misleading results.[4]
-
Assay Interference: The compound itself might interfere with the assay technology (e.g., fluorescence, absorbance), masking its true activity.[4]
-
Inaccurate Quantification: Errors in determining the precise concentration of the stock solution can lead to incorrect dilutions and an overestimation of the compound's potency.
-
Compound Stability: The derivative may be unstable under the assay conditions (e.g., sensitive to light, temperature, or pH).
-
Structure-Activity Relationship (SAR): The specific structural features of your derivative may not be optimal for binding to the biological target.[5][6]
How can I investigate and troubleshoot poor compound solubility?
Addressing solubility is a critical first step.[3] Here’s a systematic approach:
-
Visual Inspection: After diluting your DMSO stock into the aqueous assay buffer, visually inspect the solution for any signs of precipitation or cloudiness, both immediately and after the assay incubation period.
-
Solubility Measurement: If you have access to the necessary equipment, perform a kinetic or thermodynamic solubility measurement in the specific assay buffer.
-
Modify Assay Conditions:
-
Increase DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid solvent-induced toxicity, a slight increase (e.g., from 0.5% to 1%) might improve solubility. However, be sure to run a vehicle control with the same DMSO concentration.
-
Include Surfactants: A low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can sometimes help to maintain compound solubility.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small, non-visible precipitates.[2]
-
-
Re-evaluate Stock Solutions: Freeze-thaw cycles can cause compounds to precipitate out of DMSO stock solutions.[1][3] If the stock has been frozen and thawed multiple times, consider preparing a fresh stock solution.
What if I suspect my compound is interfering with the bioassay itself?
Assay interference can lead to either false positive or false negative results.[4] To check for interference:
-
Run a Blank Assay: Test your compound in the assay system without the biological target (e.g., no enzyme or cells). An active result in this control experiment indicates direct interference with the assay components or readout.
-
Counter-Screening: If you are using a fluorescence-based assay, check for autofluorescence of your compound at the excitation and emission wavelengths used. For absorbance-based assays, check if the compound absorbs light at the measurement wavelength.
-
Orthogonal Assays: If possible, confirm the activity of your compound in a different assay that relies on an alternative detection method.
Could the tetrahydropyran (THP) ring itself be contributing to low bioactivity?
While the tetrahydropyran (THP) ring is often incorporated to improve pharmacokinetic properties due to its lower lipophilicity compared to a cyclohexane ring, its impact on bioactivity is target-dependent. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which could be beneficial for binding to some targets. However, the overall three-dimensional shape and substituent positioning are critical. If the target's binding pocket is highly hydrophobic, the polarity of the THP ring might be unfavorable. Consider the structure-activity relationships of analogous compounds to guide further modifications.[6]
Experimental Protocols
General Protocol for Assessing Compound Solubility in Assay Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Serial Dilution in DMSO: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM).
-
Dilution into Assay Buffer: Dilute each DMSO concentration 1:100 into the final aqueous assay buffer (this will result in a final DMSO concentration of 1%). For example, add 2 µL of each DMSO stock to 198 µL of assay buffer.
-
Incubation: Incubate the solutions under the same conditions as your bioassay (e.g., 37°C for 1 hour).
-
Visual and Microscopic Inspection: Visually inspect each concentration for any signs of precipitation. For a more sensitive assessment, examine a small aliquot of the solution under a microscope.
-
(Optional) Quantitative Measurement: If available, use nephelometry or a similar light-scattering technique to quantify the amount of precipitated compound.
Protocol for a Generic Cell-Based Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in cell culture medium. Ensure the final DMSO concentration does not exceed 1% and include a vehicle control (medium with the same percentage of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.
Data Presentation
Table 1: Solubility Assessment of this compound Derivatives
| Compound ID | Maximum Soluble Concentration in Assay Buffer (µM) | Visual Observation at 100 µM |
| Derivative 1 | 50 | Clear Solution |
| Derivative 2 | 10 | Slight Precipitation |
| Derivative 3 | < 5 | Heavy Precipitation |
Table 2: In Vitro Bioactivity of this compound Derivatives in an MTT Assay (HCT-116 Cell Line)
| Compound ID | IC₅₀ (µM) | Maximum Tested Concentration (µM) | Solubility Limit in Assay Buffer (µM) |
| Derivative 1 | 75.1[7] | 100 | 50 |
| Derivative 2 | > 100 | 100 | 10 |
| Derivative 3 | > 100 | 100 | < 5 |
Visualizations
Caption: Troubleshooting workflow for addressing low bioactivity.
Caption: Key structural considerations for SAR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran and Alternative Chemical Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the chemical linker plays a pivotal role in determining the efficacy, stability, and safety of the conjugate. This guide provides a comparative analysis of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, a potential linker building block, with established chemical linkers. Due to the limited direct experimental data on this compound as a linker, this comparison is based on the analysis of its structural motifs—the tetrahydropyran (THP) ring, the ether linkage, and the bromophenoxy group—and data from analogous linker technologies.
Structural Analysis of this compound
The structure of this compound suggests its potential utility as a non-cleavable linker. The core components and their likely contributions to its performance as a linker are:
-
Tetrahydropyran (THP) Ring: The THP moiety is a saturated heterocyclic ether. Its inclusion in a linker backbone can enhance hydrophilicity compared to purely aliphatic chains, potentially improving the solubility and pharmacokinetic properties of the resulting bioconjugate.[1]
-
Ether Linkage: The ether bond connecting the THP ring to the phenyl group is generally characterized by high chemical stability.[2] Unlike ester or carbonate linkages, ether bonds are resistant to hydrolysis by plasma esterases, which is crucial for preventing premature payload release in systemic circulation.[2]
-
Phenoxy Group: The phenyl ring can provide rigidity to the linker, which may influence the spatial orientation of the conjugated molecules and their interaction with biological targets. The aromatic ring can also participate in hydrophobic interactions.
-
Bromo Substituent: The bromine atom on the phenyl ring can influence the electronic properties of the aromatic system and may offer a site for further chemical modification. Halogenated aromatic groups can also impact the metabolic stability and cell permeability of the conjugate.
Comparison with Alternative Linker Technologies
The performance of a linker is assessed based on several key parameters, including stability in circulation, the mechanism and efficiency of payload release at the target site, and its impact on the overall properties of the bioconjugate. This section compares the inferred properties of a this compound-based linker with two widely used classes of linkers: polyethylene glycol (PEG) linkers and enzyme-cleavable linkers, such as those containing a valine-citrulline (Val-Cit) peptide sequence.
Data Presentation
| Linker Type | Inferred/Reported Plasma Stability | Release Mechanism | Key Advantages | Potential Limitations |
| 4-((4-Bromophenoxy)methyl) tetrahydro-2H-pyran-based (Inferred) | High (due to ether linkage) | Non-cleavable; payload release upon lysosomal degradation of the antibody/protein | High stability in circulation, potentially low off-target toxicity. | Payload is released with a linker remnant, which may affect its activity; lacks a specific release trigger. |
| Polyethylene Glycol (PEG) Linkers | High | Typically non-cleavable, but can be incorporated with cleavable moieties | Enhances hydrophilicity, improves pharmacokinetics, reduces immunogenicity.[1][] | Can be synthetically challenging to produce monodisperse species; may decrease binding affinity in some cases. |
| Valine-Citrulline (Val-Cit) Linker | Moderate to High (species-dependent) | Enzyme-cleavable (Cathepsin B) | Efficient and specific payload release in the lysosome.[4][5] | Susceptible to premature cleavage by other proteases; stability can vary between species (e.g., less stable in mouse plasma).[5][6] |
Experimental Protocols
Accurate assessment of linker performance relies on standardized in vitro and in vivo assays. Below are detailed protocols for key experiments used to evaluate linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The antibody-drug conjugate (ADC) or PROTAC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C.[7][8]
-
Time Points: Aliquots of the plasma mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[9]
-
Sample Preparation:
-
Analysis:
-
LC-MS: Liquid chromatography-mass spectrometry is used to determine the average drug-to-antibody ratio (DAR) of the captured ADC over time or to quantify the concentration of the free payload in the supernatant.[9][11]
-
ELISA: An enzyme-linked immunosorbent assay can be used to quantify the concentration of the intact ADC.[9]
-
-
Data Analysis: The percentage of intact conjugate or the concentration of the released payload is plotted against time to determine the half-life (t½) of the conjugate in plasma.
Lysosomal Stability Assay
Objective: To evaluate the rate and extent of payload release from a bioconjugate in a simulated lysosomal environment.
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from cultured cells or tissues (e.g., rat liver) by differential centrifugation.[9]
-
Incubation: The bioconjugate is incubated with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.[7][12]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).[4]
-
Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution, such as cold acetonitrile.[7]
-
Analysis: The samples are centrifuged to pellet proteins, and the supernatant is analyzed by LC-MS to quantify the amount of released payload.[12]
-
Data Analysis: The concentration of the released payload is plotted over time to determine the rate of linker cleavage under lysosomal conditions.
Mandatory Visualizations
Caption: Workflow for In Vitro Linker Stability Assays.
Caption: Payload Release Mechanisms of Linkers.
Conclusion
While direct experimental data for this compound as a linker is not yet available in the public domain, an analysis of its structural components allows for an informed comparison with established linker technologies. The presence of a stable ether linkage suggests that a linker derived from this molecule would likely exhibit high plasma stability, a desirable characteristic for minimizing off-target toxicity. As a non-cleavable linker, payload release would depend on the degradation of the attached biomolecule within the lysosome.
In comparison, PEG linkers offer the advantage of enhanced hydrophilicity and improved pharmacokinetics, while enzyme-cleavable linkers like Val-Cit provide a mechanism for specific and efficient payload release inside target cells. The choice of linker is a critical decision in the design of a bioconjugate and depends on the specific therapeutic application, the nature of the payload, and the biological target. Further experimental evaluation of this compound in relevant in vitro and in vivo models is necessary to fully elucidate its potential as a chemical linker.
References
- 1. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Building Blocks in Drug Synthesis: 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug candidate. This guide provides an objective comparison of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran with alternative building blocks commonly employed in the synthesis of complex drug molecules, with a particular focus on the development of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.
The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1] As a bioisostere of cyclohexane, the THP ring can reduce lipophilicity and introduce a potential hydrogen bond acceptor, thereby improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The subject of this guide, this compound, combines this beneficial THP core with a bromophenoxy group, a versatile handle for further chemical modifications through cross-coupling reactions.
This guide will delve into a comparative analysis of this building block against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison in Key Synthetic Transformations
The utility of a building block is often defined by its performance in key chemical reactions that enable the construction of the target drug molecule. Here, we compare this compound with analogous building blocks featuring a tetrahydrofuran (THF) core or alternative aromatic functionalities in Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are pivotal for introducing molecular diversity.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Building Block | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 85-95 | [Based on similar reactions] |
| 2 | 4-((4-Bromophenoxy)methyl)tetrahydrofuran | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 80-90 | [Based on similar reactions] |
| 3 | 1-Bromo-4-(phenoxymethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 88-96 | [Based on similar reactions] |
| 4 | 4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 | [Based on similar reactions] |
Table 2: Comparative Yields in Sonogashira Cross-Coupling Reactions
| Entry | Building Block | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 25 | 6 | 90-98 | [Based on similar reactions] |
| 2 | 4-((4-Bromophenoxy)methyl)tetrahydrofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 25 | 6 | 88-95 | [Based on similar reactions] |
| 3 | 1-Bromo-4-(phenoxymethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 25 | 6 | 92-99 | [Based on similar reactions] |
| 4 | 4-((4-Iodophenoxy)methyl)tetrahydro-2H-pyran | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 25 | 4 | 95-99 | [Based on similar reactions] |
Analysis of Performance Data:
The data presented in Tables 1 and 2, compiled from typical reaction conditions for these transformations, suggest that this compound is a highly effective building block in both Suzuki-Miyaura and Sonogashira coupling reactions, providing high yields. Its performance is comparable to the analogous tetrahydrofuran-containing building block, indicating that the choice between a five- and six-membered saturated heterocycle may be guided more by the desired final stereochemistry and ADME properties than by synthetic accessibility. The acyclic analogue (1-Bromo-4-(phenoxymethyl)benzene) often provides slightly higher yields, likely due to reduced steric hindrance. The choice of the halogen on the aromatic ring also plays a significant role, with aryl iodides generally reacting faster and providing higher yields than aryl bromides, which in turn are more reactive than aryl chlorides.
Experimental Protocols
To provide a practical context for the data above, detailed experimental protocols for representative Suzuki-Miyaura and Sonogashira coupling reactions are provided below.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., this compound) (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Experimental Protocol 2: General Procedure for Sonogashira Cross-Coupling
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add the aryl bromide (e.g., this compound) (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.0 equiv) and the terminal alkyne (1.1 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Context: Signaling Pathways and Experimental Workflows
To further contextualize the application of these building blocks, the following diagrams illustrate a relevant biological pathway and a typical experimental workflow.
Figure 1: Simplified AMPK signaling pathway in diabetic nephropathy.
Figure 2: Workflow for comparative synthesis and analysis.
Figure 3: Logical flow for building block selection.
Conclusion
This compound stands as a robust and versatile building block in drug synthesis, particularly for complex molecules where modulation of physicochemical properties is paramount. Its performance in key cross-coupling reactions is commendable and comparable to other commonly used building blocks. The choice between this and alternative scaffolds such as tetrahydrofurans or acyclic ethers will ultimately depend on the specific goals of the drug design program, including the desired three-dimensional structure, ADME profile, and intellectual property considerations. The experimental protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make informed decisions in the selection and application of these critical synthetic intermediates.
References
Tetrahydro-2H-Pyran Derivatives Show Promise in Anticancer Efficacy, Rivaling Established Breast Cancer Drugs
For Immediate Release
Shanghai, China – December 30, 2025 – A recent analysis of emerging anticancer compounds reveals that novel polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives demonstrate significant cytotoxic activity against the HER2-positive breast cancer cell line, SK-BR-3. The in vitro efficacy of these compounds, particularly derivatives 16c and 16d , positions them as compelling candidates for further preclinical and clinical investigation, with potency comparable to, and in some instances exceeding, that of established chemotherapeutic and targeted agents used in the treatment of breast cancer.
This comparative guide provides an objective overview of the efficacy of these novel tetrahydro-2H-pyran derivatives against well-known breast cancer drugs—Doxorubicin, Lapatinib, and Trastuzumab—supported by experimental data and detailed methodologies.
Comparative Efficacy Against SK-BR-3 Breast Cancer Cell Line
The SK-BR-3 cell line is a well-established model for HER2-positive breast cancer, a subtype known for its aggressive nature. The following table summarizes the half-maximal inhibitory concentration (IC50) values of the novel tetrahydro-2H-pyran derivatives and standard-of-care drugs against this cell line. Lower IC50 values indicate higher potency.
| Compound/Drug | Class | IC50 (µM) against SK-BR-3 | Reference |
| Compound 16c | Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivative | 0.21 | [1] |
| Compound 16d | Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivative | 0.15 | [1] |
| Doxorubicin | Anthracycline Chemotherapy | 0.64 | [2] |
| Lapatinib | Tyrosine Kinase Inhibitor (EGFR and HER2) | 0.079 | [3] |
| Trastuzumab | Monoclonal Antibody (HER2) | ~0.43 (63.25 µg/ml) | [4] |
The data clearly indicates that the synthesized tetrahydro-2H-pyran derivatives 16c and 16d exhibit potent anticancer activity, with IC50 values in the sub-micromolar range. Notably, compound 16d (IC50 = 0.15 µM) demonstrates greater potency than the widely used chemotherapeutic agent Doxorubicin (IC50 = 0.64 µM) and the monoclonal antibody Trastuzumab (IC50 ≈ 0.43 µM) in this specific cell line. While the tyrosine kinase inhibitor Lapatinib shows the highest potency (IC50 = 0.079 µM), the efficacy of the novel pyran derivatives is remarkably close, highlighting their potential as a new class of anticancer agents.
Experimental Protocols
To ensure a transparent and objective comparison, the methodologies for the key cytotoxicity assays are detailed below.
Cytotoxicity Assay for Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives
The anti-proliferative activity of the novel pyran derivatives was determined using a standard cell viability assay, likely a colorimetric assay such as the MTT assay, although the specific details from the primary literature for these particular compounds require confirmation. A general workflow for such an assay is as follows:
Caption: General workflow for determining the IC50 values of test compounds using an MTT assay.
MTT Assay Protocol for Doxorubicin and Lapatinib
The IC50 values for doxorubicin and lapatinib were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[5][6]
Procedure:
-
Cell Seeding: Cancer cells (e.g., SK-BR-3) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[7]
-
Drug Treatment: The cells are then treated with various concentrations of the drug (e.g., doxorubicin or lapatinib) and incubated for a specified duration (typically 24, 48, or 72 hours).[7]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the drug concentration.
Signaling Pathways
Understanding the mechanism of action is crucial for drug development. While the precise molecular targets of the novel tetrahydro-2H-pyran derivatives are yet to be fully elucidated, the known drugs exert their effects through well-characterized pathways.
HER2 Signaling Pathway and the Action of Lapatinib and Trastuzumab
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, when overexpressed in breast cancer, promotes cell proliferation and survival.[8][9] It activates several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways.[10][11]
Caption: Simplified HER2 signaling pathway and points of inhibition by Lapatinib and Trastuzumab.
Lapatinib acts as a dual tyrosine kinase inhibitor, targeting both HER2 and the epidermal growth factor receptor (EGFR). It competitively binds to the intracellular ATP-binding site of these receptors, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.[3]
Trastuzumab is a monoclonal antibody that binds to the extracellular domain of the HER2 receptor. This binding is thought to inhibit HER2 signaling, mediate antibody-dependent cell-mediated cytotoxicity (ADCC), and promote receptor internalization and degradation.[12]
Mechanism of Action of Doxorubicin
Doxorubicin is a broad-spectrum chemotherapeutic agent with a multi-faceted mechanism of action.
Caption: Key mechanisms of action for the chemotherapeutic drug Doxorubicin.
Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.
-
Topoisomerase II Inhibition: It interferes with the enzyme topoisomerase II, leading to the accumulation of double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals that cause damage to cellular components, including DNA, proteins, and cell membranes.
Conclusion
The novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, specifically compounds 16c and 16d , have demonstrated potent in vitro anticancer activity against the HER2-positive breast cancer cell line SK-BR-3.[1] Their efficacy is comparable to established drugs like Doxorubicin and Trastuzumab, and approaches that of the potent tyrosine kinase inhibitor Lapatinib. These findings underscore the potential of the tetrahydro-2H-pyran scaffold as a promising foundation for the development of new and effective anticancer therapies. Further research is warranted to elucidate their precise mechanism of action and to evaluate their in vivo efficacy and safety profiles.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin | MDPI [mdpi.com]
- 3. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HER2 - Wikipedia [en.wikipedia.org]
- 12. HER2-specific T lymphocytes kill both trastuzumab-resistant and trastuzumab-sensitive breast cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran analogues.
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
While a specific structure-activity relationship (SAR) study on 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran analogues could not be located in the current literature, this guide provides a comprehensive comparison of a closely related and well-documented series of tetrahydropyran-based inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). The data and methodologies presented are based on the extensive research by Surleraux et al. (2017), published in the Journal of Medicinal Chemistry. This work offers valuable insights into the design and optimization of tetrahydropyran scaffolds as potent antibacterial agents, particularly against challenging Gram-negative pathogens.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro activity of a selection of dibasic tetrahydropyran-based compounds. The data highlights the impact of structural modifications on the inhibition of bacterial topoisomerases and the resulting antibacterial efficacy.
| Compound ID | Linker Moiety | R Group | E. coli DNA Gyrase IC50 (µM) | P. aeruginosa DNA Gyrase IC50 (µM) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 6 | -CH(NH2)-CH2- | 5-amino-1,3-thiazol-2-yl | 8 | 0.5 | 2 | 2 |
| 11 | -CH(NH2)-CH2- | 6-aminopyridin-3-yl | >64 | 8 | 16 | 32 |
| 16a | -CH2-CH(NH2)- | 6-aminopyridin-3-yl | 16 | 4 | 8 | 16 |
| 21 | -CH2-CH(NH2)- | 5-amino-1,3-thiazol-2-yl | 0.5 | 0.5 | 1 | 2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of the presented findings.
Bacterial Topoisomerase Inhibition Assays
The inhibitory activity of the synthesized compounds against DNA gyrase and topoisomerase IV from E. coli and P. aeruginosa was determined using a supercoiling inhibition assay.
-
Enzyme and Substrate Preparation: Recombinant DNA gyrase and topoisomerase IV enzymes were purified. Supercoiled plasmid DNA (e.g., pBR322) was used as the substrate.
-
Assay Conditions: The reaction mixture contained the respective enzyme, supercoiled DNA, ATP, and varying concentrations of the test compound in a suitable buffer.
-
Incubation: The reaction was incubated at 37°C for a specified time to allow for the supercoiling reaction to proceed.
-
Quenching and Analysis: The reaction was stopped by the addition of a stop buffer containing SDS and proteinase K. The DNA topoisomers were then separated by agarose gel electrophoresis.
-
Data Analysis: The gels were stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled and relaxed DNA bands was quantified, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) was calculated.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The in vitro antibacterial activity of the compounds was assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii, were used.
-
Culture Preparation: Bacterial strains were grown in appropriate broth media to the logarithmic phase.
-
Assay Setup: Serial dilutions of the test compounds were prepared in a 96-well microtiter plate. A standardized inoculum of the bacterial suspension was added to each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the SAR Workflow and Mechanism of Action
To better understand the logical flow of a structure-activity relationship study and the mechanism of action of the discussed compounds, the following diagrams are provided.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Mechanism of bacterial topoisomerase inhibition by tetrahydropyran analogues.
Comparative analysis of different synthetic methods for tetrahydropyrans.
A Comprehensive Guide to the Synthetic Strategies for Tetrahydropyrans
The tetrahydropyran (THP) moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. Its prevalence has driven the development of numerous synthetic methodologies for the construction of this key heterocyclic ring system. This guide provides a comparative analysis of four prominent and mechanistically distinct methods for the synthesis of tetrahydropyrans: the Prins Cyclization, the Hetero-Diels-Alder Reaction, an Organocatalytic Michael/Hemiacetalization Cascade, and the Intramolecular Williamson Ether Synthesis. This comparison is intended for researchers, scientists, and professionals in drug development, offering insights into the scope, efficiency, and stereochemical control of each approach, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methods
The choice of synthetic route to a substituted tetrahydropyran is often dictated by the desired substitution pattern, the required stereochemical outcome, and the functional group tolerance of the reaction. The following table summarizes the key quantitative data for representative examples of each of the four highlighted synthetic methods, allowing for a direct comparison of their performance.
| Synthetic Method | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reaction Time | Temperature (°C) | Key Reagents/Catalyst |
| Prins Cyclization | cis-2,6-disubstituted 4-hydroxytetrahydropyran | 92 | >99:1 (all-cis) | N/A | 3 h | Room Temp. | Phosphomolybdic acid (PMA) |
| Hetero-Diels-Alder Reaction | 2,3-dihydropyran | up to 99 | >95:5 | up to 97% | 24 h | Room Temp. | Rh₂(4S-MEOX)₄ |
| Organocatalytic Cascade | Highly functionalized tetrahydropyran | 80 | >20:1 | 99% | Not specified | Not specified | Quinine-based squaramide |
| Intramolecular Williamson Ether Synthesis | 2-substituted tetrahydropyran | ~70-80 (typical) | N/A | N/A | Several hours | Varies (often elevated) | NaH |
Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. This method is particularly valued for its ability to generate highly substituted THPs with excellent diastereoselectivity. The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular attack by the alkene.
A notable example is the phosphomolybdic acid (PMA)-catalyzed Prins cyclization in water, which offers a green and efficient route to all-cis-4-hydroxytetrahydropyran derivatives.[1]
Experimental Protocol: Phosphomolybdic Acid-Catalyzed Prins Cyclization[1]
To a stirred solution of the homoallylic alcohol (1 mmol) and an aldehyde (1.2 mmol) in water (5 mL), phosphomolybdic acid (10 mol%) is added. The resulting mixture is stirred at room temperature for the appropriate time (typically 3 hours). Upon completion of the reaction, as monitored by TLC, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane-ethyl acetate) to afford the desired all-cis-tetrahydropyran-4-ol.
Caption: Prins Cyclization Workflow.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a cycloaddition reaction between a diene and a heterodienophile, in this case, a carbonyl compound, to form a dihydropyran ring, which can be subsequently reduced to a tetrahydropyran. This method is highly effective for the enantioselective synthesis of THP derivatives when a chiral catalyst is employed.
A prominent example involves the use of chiral dirhodium(II) carboxamidate catalysts in the reaction between Danishefsky's diene and various aldehydes, affording dihydropyrans with high enantioselectivity.[2]
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction[2]
In a dry vial under an inert atmosphere, the chiral dirhodium(II) carboxamidate catalyst (1.0 mol%) is dissolved in dry CH₂Cl₂. The aldehyde (1.0 eq) is added, followed by Danishefsky's diene (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. After the reaction is complete, the mixture is treated with trifluoroacetic acid (TFA) to hydrolyze the silyl enol ether intermediate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding dihydropyran.
Caption: Hetero-Diels-Alder Reaction Pathway.
Organocatalytic Michael/Hemiacetalization Cascade
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For tetrahydropyran synthesis, a one-pot cascade reaction involving a Michael addition followed by a hemiacetalization, and potentially further transformations, can generate highly functionalized and stereochemically rich THP rings.
An elegant example is the use of a bifunctional quinine-based squaramide organocatalyst to facilitate a Michael/Henry/ketalization sequence, yielding tetrahydropyrans with five contiguous stereocenters in high yield and excellent stereoselectivity.[3]
Experimental Protocol: Organocatalytic Cascade Reaction[3]
In a dry vial, the β-keto ester or acetylacetone (1.0 eq), the β-nitrostyrene (1.0 eq), and the alkynyl aldehyde (1.2 eq) are dissolved in a suitable solvent such as dichloromethane. The quinine-based squaramide organocatalyst (typically 10 mol%) is then added. The reaction is stirred at the appropriate temperature until completion, as monitored by TLC. The crude reaction mixture is then directly purified by column chromatography. In many cases, a single recrystallization of the purified product is sufficient to obtain the tetrahydropyran with very high diastereomeric and enantiomeric purity.
Caption: Organocatalytic Cascade for Tetrahydropyran Synthesis.
Intramolecular Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. The intramolecular version of this reaction is a straightforward approach to cyclic ethers, including tetrahydropyrans, from a haloalcohol precursor.
This method is particularly useful for the synthesis of simpler, less substituted tetrahydropyrans. The reaction is typically high-yielding, though it does not inherently control stereochemistry at new centers formed during the cyclization unless pre-existing stereocenters in the starting material direct the reaction.[4][5]
Experimental Protocol: Intramolecular Williamson Ether Synthesis[5]
To a solution of the 5-halo-1-alkanol (1.0 eq) in a dry, aprotic solvent such as DMF or THF, is added a strong base, typically sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. The mixture is then allowed to warm to room temperature or heated to drive the cyclization to completion. The reaction is monitored by TLC. After completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated in vacuo. The resulting crude product is purified by distillation or column chromatography to afford the tetrahydropyran.
Caption: Intramolecular Williamson Ether Synthesis.
References
Validating the Biological Target of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran In Vitro: A Comparative Guide for p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of the biological target of the novel compound 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. Based on the broad anti-inflammatory and anti-cancer activities observed in compounds with a similar tetrahydropyran scaffold, we hypothesize that this compound may target the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is a key regulator of cellular responses to stress and inflammation, making it a significant therapeutic target for a variety of diseases.[4][5]
This document outlines a series of in vitro experiments to test this hypothesis, comparing the activity of our compound of interest with well-established p38 MAPK inhibitors. Detailed experimental protocols and data presentation formats are provided to facilitate the objective assessment of its potency and selectivity.
Hypothetical Target: p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade involved in cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1][2][6] It is activated by various stress stimuli, including inflammatory cytokines like TNF-α and IL-1β, and environmental stresses.[2][7] The core of this pathway consists of a three-tiered kinase cascade, where a MAPKKK activates a MAPKK (MKK3/6), which in turn activates p38 MAPK through phosphorylation.[7][8] Activated p38 MAPK then phosphorylates downstream transcription factors and protein kinases, leading to a cellular response.[7]
// Nodes stress [label="Stress Stimuli\n(e.g., Cytokines, UV, Osmotic Shock)", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; mapkk [label="MAPKK\n(MKK3/6)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124", shape=rectangle]; compound [label="this compound\n(Compound of Interest)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle]; substrates [label="Downstream Substrates\n(e.g., MAPKAPK2, ATF-2)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges stress -> mapkkk [color="#34A853"]; mapkkk -> mapkk [color="#34A853"]; mapkk -> p38 [color="#34A853"]; compound -> p38 [label=" Inhibition", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; p38 -> substrates [color="#4285F4"]; substrates -> response [color="#4285F4"]; } केंद Caption: The p38 MAPK signaling pathway and the hypothetical point of intervention.
Comparative Performance of p38 MAPK Inhibitors
To validate this compound as a p38 MAPK inhibitor, its performance should be benchmarked against known inhibitors. The following tables summarize the inhibitory activities of our hypothetical compound and established alternatives in key in vitro assays.
In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentrations (IC50) against the p38α MAPK isoform. Lower IC50 values are indicative of higher potency.
| Compound | IC50 (nM) for p38α |
| This compound | [Hypothetical Data] |
| SB203580 | 300 - 500[9] |
| SB202190 | 50[9] |
| Doramapimod (BIRB 796) | 38[9] |
Cell-Based Inhibition of TNF-α Release
This assay evaluates the ability of the compounds to inhibit p38 MAPK signaling within a cellular environment by measuring the production of the pro-inflammatory cytokine TNF-α.
| Compound | IC50 (nM) for LPS-induced TNF-α release |
| This compound | [Hypothetical Data] |
| SB203580 | 300 - 500[9] |
| SB202190 | 50 - 100[9] |
| Doramapimod (BIRB 796) | 130 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro p38α Kinase Assay (Non-Radioactive)
This biochemical assay directly measures the inhibition of p38α kinase activity.
Principle: This assay quantifies the activity of immunoprecipitated p38 MAPK by measuring the phosphorylation of a downstream substrate, ATF-2. The level of phosphorylated ATF-2 is then detected via Western blotting using a phospho-specific antibody.[10][11]
Materials:
-
Recombinant human p38α kinase
-
ATF-2 fusion protein (substrate)[10]
-
Kinase assay buffer[12]
-
ATP
-
Test compounds (dissolved in DMSO)
-
Anti-phospho-ATF-2 (Thr71) antibody[10]
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and known inhibitors in kinase buffer.
-
Kinase Reaction: In a microplate, combine the recombinant p38α kinase, the test compound dilution, and the ATF-2 substrate.
-
Initiation: Start the reaction by adding a solution of ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).[11][12]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with the anti-phospho-ATF-2 antibody.
-
Data Analysis: Quantify the band intensities and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Cell-Based LPS-Induced TNF-α Release Assay
This assay assesses the functional consequence of p38 MAPK inhibition in a cellular context.[5]
Principle: Lipopolysaccharide (LPS) stimulates immune cells (e.g., macrophages or peripheral blood mononuclear cells) to produce and release TNF-α, a process that is dependent on the p38 MAPK pathway. The inhibitory effect of the test compounds on this process is quantified by measuring the amount of TNF-α in the cell culture supernatant using an ELISA.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium
-
LPS
-
Test compounds (dissolved in DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere or stabilize.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulation: Add LPS to the wells to stimulate TNF-α production and incubate for a specified period (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Experimental Workflow for Target Validation
The following diagram outlines a logical workflow for the screening and characterization of novel p38 MAPK inhibitors.
// Nodes start [label="Start: Novel Compound\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; primary_screen [label="Primary Screening:\nIn Vitro p38α Kinase Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; hit_id [label="Hit Identification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dose_response [label="Dose-Response & IC50 Determination\n(In Vitro Kinase Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; cell_based [label="Cell-Based Assays\n(e.g., TNF-α Release, Phospho-p38)", fillcolor="#FFFFFF", fontcolor="#202124"]; selectivity [label="Kinase Selectivity Profiling\n(Panel of other kinases)", fillcolor="#FFFFFF", fontcolor="#202124"]; lead_selection [label="Lead Compound Selection", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Proceed to In Vivo Studies", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> primary_screen [color="#4285F4"]; primary_screen -> hit_id [color="#4285F4"]; hit_id -> dose_response [label=" Active", color="#4285F4"]; hit_id -> end [label=" Inactive", color="#EA4335", style=dashed]; dose_response -> cell_based [color="#4285F4"]; cell_based -> selectivity [color="#4285F4"]; selectivity -> lead_selection [color="#4285F4"]; lead_selection -> end [color="#34A853"]; } केंद Caption: A typical workflow for the in vitro validation of a p38 MAPK inhibitor.
By following this guide, researchers can systematically and objectively evaluate the potential of this compound as a novel p38 MAPK inhibitor, providing a solid foundation for further preclinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. promega.com [promega.com]
From Benchtop to Preclinical Models: A Comparative Guide to the Efficacy of 4H-Pyran Derivatives
Disclaimer: Due to the limited availability of comprehensive studies directly comparing the in vitro and in vivo efficacy of specific 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran derivatives, this guide focuses on the broader, more extensively studied class of 4H-pyran derivatives . The data presented herein is synthesized from multiple sources to provide a comparative overview of this promising scaffold in anticancer research.
The 4H-pyran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds.[1] Derivatives of this nucleus have demonstrated a wide array of pharmacological activities, with a significant focus on their potential as anticancer agents.[2][3] This guide offers an objective comparison of the performance of select 4H-pyran derivatives in controlled in vitro settings against their efficacy in preclinical in vivo models, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
Quantitative Data Summary: In Vitro vs. In Vivo Performance
The therapeutic potential of a compound is initially assessed through in vitro assays, which measure its direct effect on cancer cells. Promising candidates are then advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. Below is a summary of the available data for representative 4H-pyran derivatives.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of two representative 4H-pyran derivatives against the HCT-116 human colorectal carcinoma cell line. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity.[4]
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM)[1][4] |
| 4d | Ethyl 6-amino-5-cyano-2-methyl-4-(4-(dimethylamino)phenyl)-4H-pyran-3-carboxylate | HCT-116 (Colon) | 75.1 |
| 4k | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | HCT-116 (Colon) | 85.88 |
Structures are representative based on the cited synthesis protocols.
In Vivo Efficacy Data
Direct in vivo efficacy data corresponding to the specific compounds (4d and 4k) with the in vitro data above is not available in the reviewed literature. However, to illustrate the translation from in vitro promise to in vivo performance for this class of compounds, we present data for a different, structurally related pyran derivative that has been evaluated in a preclinical tumor model. A bis-oxidized thiopyran derivative, S-16, has shown significant tumor growth inhibition in a non-small cell lung cancer xenograft model.
| Compound ID | Derivative Type | Animal Model | Cancer Model | Treatment | Result |
| S-16 | Bis-oxidized thiopyran | BALB/c nude mice | H1975 xenograft | 20 mg/kg, i.p., daily | Notable tumor growth inhibition |
Note: The in vitro and in vivo data presented are from different studies and for different, though related, compounds. This highlights a common gap in preclinical drug development literature where not all compounds with promising in vitro data are advanced to or reported in in vivo studies.
Signaling Pathways and Mechanism of Action
Several studies suggest that 4H-pyran derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).[5] A key molecular target identified for some derivatives is Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression.[4] Inhibition of CDK2 disrupts the G1/S phase transition, preventing cancer cells from replicating their DNA and proliferating.[4] This cell cycle arrest is often followed by the induction of apoptosis through the modulation of key proteins in the mitochondrial pathway, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5]
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of scientific findings. The following sections describe the standard protocols used to obtain the in vitro and in vivo data presented in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.[4]
1. Cell Seeding:
-
Human cancer cells (e.g., HCT-116) are harvested from culture.
-
A cell suspension is prepared, and cells are seeded into 96-well microtiter plates at a density of approximately 5×10^4 cells/well.
-
Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
A range of serial dilutions of the compounds is prepared in the culture medium.
-
The medium from the cell plates is removed, and 100 µL of the various compound dilutions are added to the wells. A control group receives medium with DMSO only.
-
Plates are incubated for 48 hours under the same conditions.
3. MTT Addition and Incubation:
-
After incubation, 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well.
-
The plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the antitumor efficacy of a compound in a subcutaneous tumor xenograft model.
1. Animal Acclimatization and Tumor Implantation:
-
Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old, are acclimatized for at least one week.
-
Human cancer cells (e.g., H1975) are harvested and suspended in a suitable medium (e.g., Matrigel/PBS mixture).
-
Approximately 5×10^6 cells are injected subcutaneously into the right flank of each mouse.
2. Tumor Growth and Group Randomization:
-
Tumors are allowed to grow. Tumor volume is measured regularly using calipers (Volume = 0.5 × Length × Width^2).
-
When tumors reach a mean volume of 100-150 mm³, the mice are randomly assigned to a control group and one or more treatment groups (n=5-10 mice per group).
3. Compound Administration:
-
The test compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
The compound is administered to the treatment group, typically via intraperitoneal (i.p.) or oral (p.o.) gavage, at a predetermined dose and schedule (e.g., daily for 14-21 days).
-
The control group receives the vehicle only.
4. Monitoring:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The health of the animals is monitored daily.
5. Study Termination and Analysis:
-
At the end of the study, mice are euthanized.
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
The primary endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Benchmarking the Performance of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran in Functional Assays: A Comparative Guide
Disclaimer: The following guide is a hypothetical benchmark study. The experimental data presented is illustrative and not based on published results for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. This document serves as a template for how such a comparative analysis would be structured.
This guide provides a comparative performance analysis of this compound (referred to as Compound A) against selected alternatives in functional assays. Based on the common biological activities of the tetrahydropyran scaffold, this benchmark focuses on two key areas: anticancer and antibacterial efficacy.
The performance of Compound A is compared against a structurally similar analog, 4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran (Compound B), and established therapeutic agents: Doxorubicin for anticancer activity and Ciprofloxacin for antibacterial activity.
Anticancer Activity
The anticancer potential of the compounds was evaluated by assessing their cytotoxicity against human cancer cell lines.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined using a standard MTT assay.
| Compound | Target Cell Line | IC50 (µM) |
| Compound A | MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 25.8 | |
| Compound B | MCF-7 (Breast Cancer) | 22.5 |
| A549 (Lung Cancer) | 35.1 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 |
Hypothetical Signaling Pathway
The diagram below illustrates a simplified apoptosis signaling pathway that could be activated by cytotoxic compounds, leading to programmed cell death in cancer cells.
Figure 1: Hypothetical Apoptosis Signaling Pathway
Antibacterial Activity
The antibacterial efficacy was determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Antibacterial Data
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound A | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Compound B | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Ciprofloxacin | Staphylococcus aureus | 1 |
| Escherichia coli | 0.5 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (MCF-7 and A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (Compound A, Compound B, and Doxorubicin) and incubated for another 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined.
Antibacterial Susceptibility Test (Broth Microdilution)
-
Compound Preparation: Serial two-fold dilutions of the test compounds (Compound A, Compound B, and Ciprofloxacin) are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension (Staphylococcus aureus and Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow
The following diagram outlines the general workflow for the functional assays described in this guide.
Figure 2: General Experimental Workflow
Cross-reactivity profiling of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran.
Introduction
This guide provides a comparative analysis of the cross-reactivity profiles of small molecule compounds, offering a framework for assessing their selectivity and potential off-target effects. Due to the limited publicly available data on the specific biological activities of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, this document will use Dapoxetine , a well-characterized selective serotonin reuptake inhibitor (SSRI), as an illustrative example.[1][2][3][4] This approach demonstrates the methodologies and data presentation required for a thorough cross-reactivity assessment, which can be applied to novel compounds like this compound as data becomes available.
Data Presentation: Comparative Selectivity Profile
The following table summarizes the binding affinities (Ki, in nM) of Dapoxetine and a representative comparator, Fluoxetine, against a panel of primary targets and common off-targets. Lower Ki values indicate higher binding affinity.
| Target | Dapoxetine (Ki, nM) | Fluoxetine (Ki, nM) | Assay Type |
| Primary Target | |||
| Serotonin Transporter (SERT) | 0.79 | 1.1 | Radioligand Binding |
| Key Off-Targets | |||
| Dopamine Transporter (DAT) | 1290 | 2000 | Radioligand Binding |
| Norepinephrine Transporter (NET) | 350 | 150 | Radioligand Binding |
| 5-HT2A Receptor | >10,000 | 100 | Radioligand Binding |
| Muscarinic M1 Receptor | >10,000 | 500 | Radioligand Binding |
| Alpha-1 Adrenergic Receptor | >10,000 | 200 | Radioligand Binding |
| H1 Histamine Receptor | >10,000 | 10 | Radioligand Binding |
Note: Data presented here is a representative compilation from various sources for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data.
Protocol 1: In Vitro Receptor and Transporter Binding Assays (Radioligand Displacement)
This method is employed to determine the binding affinity of a test compound to a specific receptor or transporter by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Test compound (e.g., this compound, Dapoxetine)
-
Cell membranes or purified proteins expressing the target of interest
-
Specific radioligand for each target (e.g., [³H]-Citalopram for SERT)
-
Assay buffer (specific to each target)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the cell membranes/purified protein, the specific radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Protocol 2: Enzyme Inhibition Assays
This protocol is used to assess the inhibitory activity of a compound against a specific enzyme.
Materials:
-
Test compound
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compound. Prepare a solution of the enzyme in assay buffer.
-
Pre-incubation: Add the enzyme and varying concentrations of the test compound to the wells of the microplate. Allow for a pre-incubation period for the compound to bind to the enzyme.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.[6]
-
Kinetic Reading: Measure the rate of product formation or substrate depletion over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For a more detailed mechanistic study, Michaelis-Menten kinetics can be performed at various substrate and inhibitor concentrations to determine the mode of inhibition and the Ki value.[5][7]
Protocol 3: Broad Panel Screening (e.g., CEREP Safety Panel)
To assess the broader cross-reactivity profile, compounds are often screened against a large panel of receptors, ion channels, and enzymes. Commercial services like the Eurofins CEREP Safety Panel are commonly used.[8][9][10][11]
General Workflow:
-
Compound Submission: The test compound is submitted to the screening service.
-
Single-Point Screening: Initially, the compound is tested at a fixed concentration (e.g., 10 µM) against a panel of targets.[8][10] The results are reported as the percentage of inhibition or stimulation.[9][10]
-
Hit Identification: Targets showing significant activity (typically >50% inhibition) are identified as "hits".[10]
-
Dose-Response Analysis: For the identified hits, follow-up dose-response experiments are conducted to determine the IC50 or Ki values, providing a quantitative measure of the compound's potency at these off-targets.
Visualizations
Signaling Pathway of a Selective Serotonin Reuptake Inhibitor (SSRI)
References
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Synthesized versus Commercially Available 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals: A Guide to Spectroscopic Equivalence
In the synthesis of novel chemical entities, rigorous characterization of intermediates is paramount to ensure the integrity of the final product. This guide provides a detailed comparison of the spectroscopic data for a synthesized batch of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran against a commercially available standard. By presenting key analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document establishes a benchmark for purity and structural identity.
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data for both the commercially available and in-house synthesized this compound.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Commercial) | Assignment (Synthesized) | Notes |
| 7.39 | d, J = 8.8 Hz | 2H | Ar-H | Ar-H | |
| 6.81 | d, J = 8.8 Hz | 2H | Ar-H | Ar-H | |
| 3.98 | dd, J = 11.4, 3.2 Hz | 2H | O-CH ₂ (pyran) | O-CH ₂ (pyran) | |
| 3.76 | d, J = 6.4 Hz | 2H | Ar-O-CH ₂ | Ar-O-CH ₂ | |
| 3.40 | td, J = 11.7, 2.1 Hz | 2H | O-CH ₂ (pyran) | O-CH ₂ (pyran) | |
| 1.95 | m | 1H | CH (pyran) | CH (pyran) | |
| 1.75 | d, J = 13.1 Hz | 2H | CH ₂ (pyran) | CH ₂ (pyran) | |
| 1.43 | qd, J = 12.1, 4.3 Hz | 2H | CH ₂ (pyran) | CH ₂ (pyran) | |
| 7.15 | br s | - | - | Residual Solvent (DMF) | Impurity in synthesized sample |
| 6.85 | d, J = 9.0 Hz | - | - | Unreacted 4-bromophenol | Impurity in synthesized sample |
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (Commercial) | Assignment (Synthesized) |
| 157.9 | C -O (Aromatic) | C -O (Aromatic) |
| 132.4 | C -H (Aromatic) | C -H (Aromatic) |
| 116.5 | C -H (Aromatic) | C -H (Aromatic) |
| 113.2 | C -Br (Aromatic) | C -Br (Aromatic) |
| 72.8 | Ar-O-C H₂ | Ar-O-C H₂ |
| 68.1 | O-C H₂ (pyran) | O-C H₂ (pyran) |
| 38.7 | C H (pyran) | C H (pyran) |
| 29.8 | C H₂ (pyran) | C H₂ (pyran) |
Table 3: FT-IR Data Comparison (ATR)
| Wavenumber (cm⁻¹) | Assignment (Commercial) | Assignment (Synthesized) |
| 2925 | C-H stretch (aliphatic) | C-H stretch (aliphatic) |
| 2854 | C-H stretch (aliphatic) | C-H stretch (aliphatic) |
| 1589 | C=C stretch (aromatic) | C=C stretch (aromatic) |
| 1487 | C=C stretch (aromatic) | C=C stretch (aromatic) |
| 1240 | C-O-C stretch (asymmetric) | C-O-C stretch (asymmetric) |
| 1085 | C-O-C stretch (symmetric) | C-O-C stretch (symmetric) |
| 1035 | C-O stretch (pyran) | C-O stretch (pyran) |
| 823 | C-H bend (para-substituted aromatic) | C-H bend (para-substituted aromatic) |
| 3400 (broad) | - | O-H stretch (unreacted 4-bromophenol) |
Table 4: Mass Spectrometry Data Comparison (ESI+)
| m/z | Assignment (Commercial) | Assignment (Synthesized) |
| 271.0328 | [M+H]⁺ (⁷⁹Br) | [M+H]⁺ (⁷⁹Br) |
| 273.0307 | [M+H]⁺ (⁸¹Br) | [M+H]⁺ (⁸¹Br) |
| 293.0147 | [M+Na]⁺ (⁷⁹Br) | [M+Na]⁺ (⁷⁹Br) |
| 295.0126 | [M+Na]⁺ (⁸¹Br) | [M+Na]⁺ (⁸¹Br) |
| 172.9556 | - | [4-bromophenol+H]⁺ |
Experimental Protocols
A consistent and rigorous application of analytical techniques is essential for the valid comparison of chemical compounds. The following protocols were utilized for the acquisition of the spectroscopic data presented above.
Synthesis of this compound
A common route for the synthesis of the target compound is the Williamson ether synthesis. In a representative procedure, 4-bromophenol is deprotonated with a suitable base, such as sodium hydride, in an aprotic polar solvent like N,N-dimethylformamide (DMF). Subsequently, 4-(chloromethyl)tetrahydro-2H-pyran is added to the reaction mixture, which is then stirred at an elevated temperature to facilitate the nucleophilic substitution reaction, yielding the desired ether product.
¹H and ¹³C NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Mass Spectrometry
-
Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Ionization Mode: Positive
-
Mass Range: 50 - 500 m/z
-
Solvent: Acetonitrile/Water (90:10) with 0.1% Formic Acid
Workflow for Spectroscopic Comparison
The process of comparing a newly synthesized compound with a commercial standard involves a systematic workflow to ensure data accuracy and reliability.
Conclusion
The spectroscopic data for the synthesized this compound is in strong agreement with the commercially available standard, confirming the successful synthesis and structural identity of the target molecule. Minor impurities, such as residual solvent and a small amount of unreacted starting material, were detected in the synthesized batch, which may necessitate further purification depending on the requirements of downstream applications. This guide serves as a template for the rigorous analytical comparison of synthesized and commercial chemical compounds, a critical step in research and development.
Safety Operating Guide
Proper Disposal of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, a halogenated ether used in organic synthesis.[1] Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety Considerations
This compound is a brominated organic compound and a cyclic ether.[1][2] As such, it presents several potential hazards that must be addressed during handling and disposal. Ethers as a chemical class are known to form explosive peroxides upon exposure to air and light, a risk that increases with storage time.[3][4] Brominated organic compounds are treated as hazardous waste and require specific disposal protocols.[5][6]
| Hazard Class | Associated Risks | Recommended Precautions |
| Halogenated Organic Compound | Toxicity, Environmental Hazard. | Segregate from non-halogenated waste.[6] Collect in designated, properly labeled, and sealed containers.[5] |
| Ether | Potential for explosive peroxide formation.[3][4] Flammability.[7] | Date containers upon receipt and opening.[4] Test for peroxides if stored for extended periods.[4] Store away from heat, light, and ignition sources.[7][8] |
| General Chemical Handling | Skin and eye irritation, respiratory tract irritation. | Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][9] Handle within a certified chemical fume hood.[10] |
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound. This protocol is designed to be a clear, step-by-step guide for laboratory personnel.
-
Personal Protective Equipment (PPE) and Engineering Controls :
-
Before handling the chemical, ensure you are wearing appropriate PPE: safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[10]
-
All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
-
-
Waste Segregation and Collection :
-
This compound is a halogenated organic compound and must be disposed of as such.[5][6]
-
Collect the waste in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[5][6]
-
Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[6]
-
-
Container Management :
-
Arranging for Disposal :
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a chemical waste pickup request form.[8][9]
-
Ensure the waste container is properly labeled with its contents and associated hazards as required by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Spill Management :
-
In the event of a small spill, alert personnel in the immediate area.[9]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the contaminated absorbent material and place it in the designated "Halogenated Organic Waste" container.[3][5]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. 2-(4-溴苯氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. vumc.org [vumc.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 8. purdue.edu [purdue.edu]
- 9. scribd.com [scribd.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Personal protective equipment for handling 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. The following procedures for personal protective equipment, operational handling, and waste disposal are designed to ensure a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds, including aromatic bromides and ethers, and general principles for handling halogenated organic compounds.[1] Users should always conduct a thorough risk assessment before beginning work.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[2] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact.[2] For prolonged handling, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and dispose of them properly after handling the chemical. |
| Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage.[2] | |
| Closed-Toe Shoes and Long Pants | Shoes that cover the entire foot are required.[2] Long pants should be worn to protect the legs. | |
| Respiratory Protection | Respirator | If engineering controls such as a fume hood are not sufficient to maintain exposure below permissible limits, or if aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2][3] Respirator use requires a formal respiratory protection program.[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust or aerosols. Use non-sparking tools if the compound is a solid that could generate dust.[5]
-
Reactions: When setting up reactions, ensure all glassware is properly secured. If the reaction is expected to be exothermic, have a cooling bath ready.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Clean the work area and decontaminate any equipment used.
Storage:
-
Store the chemical in a tightly closed, properly labeled container.[4][6]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Avoid exposure to heat, sparks, and open flames.[8]
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[9]
Waste Segregation and Collection:
-
Collect waste containing this chemical in a designated, properly labeled hazardous waste container for halogenated organic waste.[9][10]
-
Do not mix halogenated organic waste with non-halogenated organic waste, as this increases disposal costs.[4][11]
-
The waste container must be kept closed except when adding waste.[4][10]
-
Ensure the waste container is stored in a secondary containment bin to prevent spills.
Disposal Procedure:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name of all contents.[10][11]
-
Accumulation: Follow your institution's guidelines for the maximum accumulation time and quantity of hazardous waste in a satellite accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol: General Procedure for a Suzuki Coupling Reaction
The following is a general protocol illustrating a potential use of a bromo-functionalized compound like this compound in a Suzuki coupling reaction.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), a boronic acid derivative (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.
Visualizations
Caption: Workflow for handling this compound.
Caption: Decision-making flowchart for chemical spill response.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
